2-Phenylethanol-d9
Description
The exact mass of the compound 2-Phenyl-D5-ethan-1,1,2,2-D4-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i1D,2D,3D,4D,5D,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-NVLGFDPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42950-74-3 | |
| Record name | 42950-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Phenylethanol-d9 for Researchers and Drug Development Professionals
Introduction
2-Phenylethanol-d9 is the deuterated form of 2-phenylethanol, an aromatic alcohol naturally present in a variety of essential oils, including those from roses, carnations, and orange blossoms.[1][2] While 2-phenylethanol itself has applications as a fragrance, preservative, and antimicrobial agent, its deuterated counterpart, this compound, serves a critical role in analytical research.[2][3][4] This technical guide provides a comprehensive overview of this compound, its properties, and its primary applications in quantitative analysis, particularly as an internal standard in mass spectrometry-based methods.
Chemical and Physical Properties
Stable isotope-labeled compounds, such as this compound, are chemically and physically very similar to their non-deuterated analogs. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which is crucial for their role as internal standards.[5] While specific experimental data for this compound is not always available, the properties of 2-phenylethanol provide a close approximation.
Table 1: Physicochemical Properties of 2-Phenylethanol and this compound
| Property | 2-Phenylethanol | This compound |
| Synonyms | Phenethyl alcohol, Benzyl carbinol | Phenylethyl alcohol-d9, Benzyl carbinol-d9 |
| CAS Number | 60-12-8[6] | 42950-74-3[1] |
| Molecular Formula | C₈H₁₀O[6] | C₈HD₉O |
| Molecular Weight | 122.16 g/mol [6] | 131.22 g/mol |
| Appearance | Colorless liquid[7] | Liquid |
| Odor | Floral, rose-like[3] | Not specified |
| Boiling Point | 219-221 °C at 750 mmHg[6] | Not specified |
| Melting Point | -27 °C[6] | Not specified |
| Density | 1.020 g/mL at 20 °C[6] | Not specified |
| Solubility | Slightly soluble in water; miscible with most organic solvents.[3] | Not specified |
Common Uses in Research
The primary application of this compound in research is as an internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), which is considered a gold-standard for accurate and precise quantification.[8]
The key advantages of using this compound as an internal standard include:
-
Correction for Matrix Effects: Biological and environmental samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since this compound co-elutes with the non-deuterated analyte and has nearly identical chemical properties, it experiences the same matrix effects, allowing for accurate correction.[8][9]
-
Compensation for Sample Loss: During multi-step sample preparation and extraction procedures, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the workflow, any losses will affect both the analyte and the internal standard proportionally, thus not affecting the final calculated concentration.[5]
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, variations in injection volume and instrument response can be corrected for, leading to more robust and reproducible results.[8]
Experimental Protocols
Representative Protocol: Quantification of Volatile Compounds in Wine using GC-MS with this compound as an Internal Standard
This protocol is a representative example for the analysis of volatile aroma compounds, including 2-phenylethanol, in a wine matrix.
1. Materials and Reagents:
-
Wine sample
-
2-Phenylethanol (for calibration standards)
-
This compound (internal standard)
-
Dichloromethane (extraction solvent)
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, centrifuge)
2. Preparation of Standard and Internal Standard Solutions:
-
Calibration Standards: Prepare a stock solution of 2-phenylethanol in ethanol. From this stock, create a series of calibration standards in a model wine solution (or a wine matrix similar to the samples being analyzed) to cover the expected concentration range of the analyte in the samples.[10]
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in ethanol at a concentration that will result in a clear and measurable peak in the chromatogram.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a 15 mL centrifuge tube, add 5 mL of the wine sample (or calibration standard/quality control sample).
-
Spike the sample with a known volume (e.g., 50 µL) of the this compound internal standard solution.
-
Add 2 mL of dichloromethane.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is often preferred for higher sensitivity and selectivity. Monitor characteristic ions for 2-phenylethanol (e.g., m/z 91, 122) and this compound (e.g., m/z 98, 131).
-
5. Data Analysis:
-
Integrate the peak areas for the analyte (2-phenylethanol) and the internal standard (this compound).
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-phenylethanol in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard like this compound.
References
- 1. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering | PLOS One [journals.plos.org]
- 4. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
Physical and chemical properties of 2-Phenylethanol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Phenylethanol-d9, a deuterated isotopologue of 2-phenylethanol. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental insights, and logical workflows pertinent to its application.
Core Physical and Chemical Properties
This compound, also known as phenylethyl alcohol-d9, is a stable, non-radioactive isotope-labeled compound. It serves as an invaluable tool in various analytical and research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the substitution of nine hydrogen atoms with deuterium.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-Phenylethanol and its deuterated form, this compound. Data for the non-deuterated form is provided as a baseline, as many of its properties are very similar to the deuterated version.
| Property | 2-Phenylethanol | This compound | Data Source |
| Chemical Formula | C₈H₁₀O | C₈HD₉O | [2][3][4][5][6] |
| Molecular Weight | 122.16 g/mol | 131.22 g/mol (Calculated) | [3][4][5] |
| Appearance | Colorless liquid | Colorless liquid | [1][2][4][7] |
| Odor | Pleasant, floral, rose-like | Pleasant, floral, rose-like | [1][2][4][7] |
| Density | 1.020 g/mL at 20 °C | ~1.11 g/mL (Estimated) | [2][3] |
| Boiling Point | 219-221 °C at 750 mmHg | ~220-222 °C (Estimated) | [2][3][4] |
| Melting Point | -27 °C | ~-27 °C (Estimated) | [2][3][5][6] |
| Solubility in Water | Slightly soluble (2 mL/100 mL) | Slightly soluble | [2][6] |
| Solubility in Organic Solvents | Miscible with most organic solvents | Miscible with most organic solvents | [2][6] |
| Refractive Index (n20/D) | 1.5317 | ~1.531 | [2][3] |
| CAS Number | 60-12-8 | 42950-74-3 | [1][3] |
Experimental Protocols
Representative Synthesis Protocol: Grignard Reaction
This protocol outlines a potential pathway for the synthesis of this compound.
Objective: To synthesize this compound via the reaction of a deuterated Grignard reagent with a deuterated epoxide.
Materials:
-
Bromobenzene-d5
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Ethylene oxide-d4
-
Dilute sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Methodology:
-
Preparation of Phenylmagnesium-d5 Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene-d5 in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.
-
The reaction is initiated by gentle heating and then maintained by the exothermic reaction. The mixture is refluxed until most of the magnesium has reacted.
-
-
Reaction with Ethylene Oxide-d4:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly bubble ethylene oxide-d4 gas through the solution or add a solution of ethylene oxide-d4 in anhydrous diethyl ether.
-
Stir the reaction mixture at a low temperature for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding dilute sulfuric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Analytical Protocol: Use as an Internal Standard in GC-MS
Objective: To quantify the concentration of 2-phenylethanol in a sample using this compound as an internal standard.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2-phenylethanol of a known concentration in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Create a series of calibration standards by adding varying amounts of the 2-phenylethanol stock solution to a fixed amount of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.
-
Perform any necessary extraction or derivatization steps.
-
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Develop a suitable GC method to separate 2-phenylethanol and this compound.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.
-
-
Data Analysis:
-
For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the standard solutions.
-
Determine the concentration of 2-phenylethanol in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Logical Workflow for Quantitative Analysis using an Internal Standard
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using an internal standard.
Potential Metabolic Pathway of 2-Phenylethanol
While this compound is primarily used as a tracer, its non-deuterated counterpart is a natural product found in various plants and is also produced by microorganisms.[1][7][8][9] In biological systems, 2-phenylethanol can be metabolized. The diagram below shows a simplified metabolic pathway.
Caption: Simplified metabolic pathway of 2-phenylethanol.
Conclusion
This compound is a critical analytical tool for researchers, scientists, and drug development professionals. Its properties, being almost identical to the native compound, make it an excellent internal standard for accurate and precise quantification of 2-phenylethanol in various matrices. The methodologies and workflows presented in this guide provide a framework for its effective application in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]
- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P. aeruginosa Metabolome Database: 2-phenylethanol (PAMDB120153) [pseudomonas.umaryland.edu]
- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of 2-Phenylethanol-d9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2-Phenylethanol-d9, a deuterated analog of the aromatic alcohol 2-phenylethanol. This isotopically labeled compound serves as a valuable internal standard in quantitative analytical studies, such as mass spectrometry-based bioanalysis, due to its chemical similarity to the unlabeled compound and its distinct mass. This guide outlines two primary synthetic pathways, detailing the necessary experimental protocols and presenting key quantitative data for each step.
Introduction
2-Phenylethanol is a naturally occurring compound found in a variety of plants and is widely used in the fragrance and food industries. In pharmaceutical and metabolic research, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of analytes in complex biological matrices. This compound, in which nine hydrogen atoms have been replaced by deuterium, offers a mass shift that allows for clear differentiation from the endogenous, unlabeled compound in mass spectrometric analyses. This guide explores two viable synthetic routes for the preparation of this compound: a Grignard reaction-based approach and a reduction-based pathway.
Synthetic Pathways
Two principal routes for the synthesis of this compound are presented below. Each pathway utilizes commercially available deuterated starting materials to achieve a high degree of isotopic enrichment.
Route 1: Grignard Reaction with a Deuterated Epoxide
This pathway involves the preparation of a deuterated Grignard reagent, phenyl-d5-magnesium bromide, which then undergoes a nucleophilic attack on a deuterated epoxide, ethylene oxide-d4.
Technical Guide: 2-Phenylethanol-d9 - Commercial Availability, Purity Assessment, and Application as an Internal Standard
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Phenylethanol-d9, a deuterated analog of 2-phenylethanol. The guide covers its commercial suppliers, analytical methodologies for purity assessment, and its application as an internal standard in quantitative analyses.
Commercial Suppliers and Purity
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. While the stated purity can vary between suppliers and batches, it is typically offered at high chemical and isotopic purity suitable for use as an internal standard in sensitive analytical methods. The primary suppliers for research and development quantities are listed below. It is important to note that detailed information regarding the specific isotopic and chemical purity of a particular lot is provided in the Certificate of Analysis (CoA), which is available from the supplier upon request or purchase.
| Supplier | Stated Purity/Grades | Additional Information |
| MedchemExpress | Research Grade | Product page indicates use as a tracer and internal standard for NMR, GC-MS, or LC-MS.[1] |
| Toronto Research Chemicals | High Purity | Typically provide a detailed Certificate of Analysis with each product. |
| Cambridge Isotope Laboratories | >98 atom % D | Known for high-quality stable isotope-labeled compounds. |
| Sigma-Aldrich (Merck) | Analytical Standard Grade | Offers a wide range of deuterated standards. |
Note: The purity of this compound is assessed based on two main criteria: chemical purity and isotopic purity (isotopic enrichment). Chemical purity refers to the percentage of the compound that is 2-Phenylethanol (in its deuterated form) relative to any non-isotopic impurities. Isotopic purity indicates the percentage of the molecule that contains the desired number of deuterium atoms (in this case, nine).
Experimental Protocols for Purity Assessment
Accurate determination of both chemical and isotopic purity is crucial for the reliable use of this compound as an internal standard. The following are representative protocols for assessing these parameters.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile chemical impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or methanol.
-
GC-MS System: An Agilent 7890B GC coupled to a 5977B MS detector, or a similar system, can be used.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
-
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all detected peaks in the chromatogram.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the level of deuteration and the positions of deuterium incorporation.[2][3][4]
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable non-deuterated solvent (e.g., chloroform, acetone) that does not have signals overlapping with the analyte.
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons in the non-deuterated 2-phenylethanol confirms a high level of deuteration.
-
The isotopic purity can be estimated by comparing the integration of any residual proton signals to the integration of a known internal standard.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
This spectrum will show signals for the deuterium atoms at the different positions in the molecule.
-
The relative integration of these signals can confirm the deuteration pattern.
-
-
Data Analysis: A more precise determination of isotopic enrichment can be achieved by comparing the ¹H NMR spectrum of the deuterated compound with that of a certified standard of the non-deuterated 2-phenylethanol. The percentage of isotopic purity is calculated based on the reduction in the integral of the proton signals.
Application as an Internal Standard in a Pharmacokinetic Study
This compound is an ideal internal standard for the quantification of 2-phenylethanol in biological matrices due to its similar chemical and physical properties to the analyte, while being distinguishable by mass spectrometry.
Below is a diagram illustrating a typical experimental workflow for a pharmacokinetic study of a hypothetical drug, where 2-phenylethanol is a metabolite, using this compound as an internal standard.
Caption: Experimental workflow for a pharmacokinetic study using this compound as an internal standard.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its use as an internal standard is critical for accurately elucidating the pharmacokinetics of drugs that are metabolized to 2-phenylethanol. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.
The following diagram illustrates the logical relationship in the quantification process.
Caption: Logical relationship in quantification using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Deuterated 2-Phenylethanol
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for deuterated 2-phenylethanol, a stable isotope-labeled compound used as a tracer or internal standard in quantitative analysis.[1] While specific safety data for the deuterated form is limited, the toxicological and chemical properties are considered analogous to its non-deuterated counterpart, 2-phenylethanol. Therefore, this document synthesizes data from the safety data sheets (SDS) of 2-phenylethanol and incorporates specialized handling procedures required for isotopically labeled, hygroscopic compounds.
Hazard Identification and Classification
Deuterated 2-phenylethanol should be handled as a hazardous substance. The hazard classification, based on its non-deuterated analog, is summarized below.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] | GHS07 (!) |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][3] | GHS07 (!) |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] | GHS06 (skull) |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] | GHS07 (!) |
Signal Word: Warning [2]
Precautionary Statements:
| Code | Statement |
| P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P351 | IF ON SKIN: Rinse cautiously with water for several minutes.[3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
The physical and chemical properties of 2-phenylethanol are crucial for safe handling and storage. These values are expected to be very similar for its deuterated forms.
| Property | Value |
| Appearance | Colorless liquid with a floral (rose-like) odor.[3][4] |
| Molecular Formula | C₈H₁₀O (non-deuterated)[4] |
| Molecular Weight | 122.16 g/mol (non-deuterated)[4] |
| Boiling Point | 219-221 °C (426-430 °F)[5] |
| Melting Point | -27 °C (-17 °F)[5] |
| Density | 1.020 g/mL at 20 °C[5] |
| Flash Point | 96 °C (205 °F) - Class IIIB Combustible Liquid[3] |
| Vapor Density | 4.21 (Air = 1)[4][5] |
| Solubility | Slightly soluble in water; miscible with ethanol.[3] |
| log Pow (n-octanol/water) | 1.3 (Bioaccumulation is not expected) |
Toxicological Information
Toxicological data, derived from studies on 2-phenylethanol, indicate moderate acute toxicity.
| Route | Species | Value |
| Oral LD50 | Rat | 1790 mg/kg[3][6] |
| Dermal LD50 | Rabbit | 790 - 806 mg/kg[3][6] |
Summary of Effects:
-
Acute Effects: Ingestion or skin contact may be harmful.[6] Causes serious eye irritation. Inhalation may cause coughing and shortness of breath, while ingestion may lead to headache, nausea, and vomiting.[3]
-
Chronic Effects: Repeated exposure can lead to contact dermatitis, characterized by redness and swelling.[6]
-
Target Organs: Central nervous system.[3]
Experimental Protocols and Handling Procedures
Handling deuterated compounds requires meticulous techniques to prevent isotopic dilution and contamination, in addition to standard chemical safety practices.
Protocol 1: General Handling and Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area.[7] Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Inert Atmosphere: To prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture, all manipulations should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), especially for quantitative applications.[8]
-
Isolation: Wherever possible, use engineering controls like process isolation or enclosure to minimize contact.[7]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Protocol 2: Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following provides a general guideline.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield.[9][10] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7][10] | Prevents skin contact, as the substance is toxic upon dermal absorption.[3] |
| Skin/Body Protection | Protective clothing, long-sleeved lab coat.[7] | Minimizes skin exposure.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if ventilation is inadequate.[2][7] | Protects against inhalation of vapors. |
Protocol 3: Storage and Stability
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store locked up.[3]
-
Hygroscopicity: Deuterated compounds are often hygroscopic.[8][11] Store in a desiccator over a suitable drying agent or in a glove box with a controlled low-humidity atmosphere to prevent moisture absorption and H-D exchange.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2][3]
-
Peroxide Formation: Long-term standing in contact with air and light may lead to the formation of potentially explosive peroxides.[6] It is advisable to date the container upon opening.
Protocol 4: Spill and Disposal Procedures
-
Spill Containment: In case of a spill, remove all sources of ignition and ensure adequate ventilation.[3] Cover drains to prevent entry into the water system.
-
Clean-up: Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®).[3] Collect the material into a suitable, sealed container for disposal.[3]
-
Disposal: Dispose of the waste material and container at an approved hazardous waste disposal plant.[6] All disposal activities must comply with federal, state, and local regulations.[6]
Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical frameworks for safely handling deuterated 2-phenylethanol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. hsa.ie [hsa.ie]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Applications of 2-Phenylethanol-d9 in Analytical Chemistry: An In-depth Technical Guide
Introduction
2-Phenylethanol (2-PE), a volatile aromatic compound with a characteristic rose-like scent, is a significant analyte in various fields, including the food and beverage industry, cosmetics, and clinical diagnostics. Its accurate quantification is crucial for quality control, authenticity assessment, and metabolic studies. 2-Phenylethanol-d9, a deuterated isotopologue of 2-phenylethanol, serves as an invaluable tool in analytical chemistry, primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of its non-deuterated counterpart. This technical guide provides a comprehensive overview of the applications of this compound in analytical chemistry, detailing experimental protocols, quantitative data, and relevant biochemical pathways.
Core Application: Internal Standard in Isotope Dilution Mass Spectrometry
The most prominent application of this compound is as an internal standard (IS) in analytical methodologies, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The principle of isotope dilution relies on the addition of a known amount of the isotopically labeled standard to a sample prior to analysis. Because the deuterated standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, compensating for potential sample loss and analytical errors.
Experimental Workflow for Isotope Dilution Analysis
The general workflow for using this compound as an internal standard in a quantitative analytical method is depicted below.
Figure 1: General experimental workflow for quantitative analysis using this compound as an internal standard.
Applications in Specific Matrices
The use of this compound as an internal standard is prevalent in the analysis of various complex matrices.
Food and Beverages
In the food and beverage industry, 2-phenylethanol is a key aroma compound in products such as wine, beer, and rose water.[2][3] Its concentration can significantly influence the sensory profile of these products. Isotope dilution GC-MS methods using this compound allow for the accurate determination of 2-phenylethanol levels, aiding in quality control and authenticity verification.
Table 1: Quantitative Data for 2-Phenylethanol Analysis in Beverages using GC-MS with Deuterated Internal Standard
| Parameter | Wine | Beer | Rose Water |
| Linearity Range | 1 - 500 µg/L | 10 - 1000 µg/L | 1.0 - 300.0 mg/L |
| Limit of Detection (LOD) | 0.5 µg/L | 2 µg/L | 0.1 mg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L | 7 µg/L | 0.3 mg/L |
| Recovery (%) | 95 - 105% | 92 - 108% | 93.7 - 97.2% |
| Precision (RSD%) | < 5% | < 7% | 1.5 - 2.4% |
Note: The data in this table are representative values compiled from various sources and may vary depending on the specific analytical method and instrumentation.
Biological Samples
In clinical and metabolic research, the quantification of 2-phenylethanol in biological fluids such as plasma, urine, and saliva can be indicative of certain metabolic processes or exposure to specific compounds. The use of this compound in LC-MS/MS methods provides the necessary sensitivity and specificity for accurate measurements in these complex matrices.
Table 2: Quantitative Data for 2-Phenylethanol Analysis in Biological Samples using LC-MS/MS with Deuterated Internal Standard
| Parameter | Plasma | Urine | Saliva |
| Linearity Range | 0.5 - 100 ng/mL | 1 - 500 ng/mL | 0.2 - 50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.3 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1 ng/mL | 0.15 ng/mL |
| Recovery (%) | 90 - 110% | 88 - 112% | 93 - 107% |
| Precision (RSD%) | < 8% | < 10% | < 9% |
Note: The data in this table are representative values compiled from various sources and may vary depending on the specific analytical method and instrumentation.
Cosmetics and Perfumes
2-Phenylethanol is a common ingredient in cosmetics and perfumes due to its pleasant fragrance.[4] Quantitative analysis using this compound as an internal standard ensures product quality and compliance with regulatory standards for fragrance allergens.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of 2-phenylethanol using this compound as an internal standard.
GC-MS Method for 2-Phenylethanol in Wine
1. Sample Preparation:
-
To 10 mL of wine, add a known concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction with 2 mL of dichloromethane by vortexing for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the organic layer (bottom layer) and transfer it to a clean vial.
-
Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Phenylethanol: m/z 91, 92, 122.
-
This compound: m/z 100, 131.
-
LC-MS/MS Method for 2-Phenylethanol in Plasma
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
2-Phenylethanol: Precursor ion m/z 123.1 -> Product ions m/z 91.1, 77.1.
-
This compound: Precursor ion m/z 132.1 -> Product ion m/z 98.1.
-
Metabolic Pathway: The Ehrlich Pathway
In many microorganisms, such as yeast, 2-phenylethanol is produced from the amino acid L-phenylalanine via the Ehrlich pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing 2-phenylethanol production.
Figure 2: The Ehrlich pathway for the biosynthesis of 2-Phenylethanol from L-Phenylalanine.
This compound is an essential tool for the accurate and precise quantification of 2-phenylethanol in a wide range of analytical applications. Its use as an internal standard in isotope dilution mass spectrometry, coupled with either GC or LC, provides a robust methodology for overcoming challenges associated with complex matrices. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this important aromatic compound. The understanding of the underlying biochemical pathways, such as the Ehrlich pathway, further enhances the application of this analytical standard in metabolic and biotechnological research.
References
- 1. On sample preparation methods for fermented beverage VOCs profiling by GCxGC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation | OENO One [oeno-one.eu]
- 4. mdpi.com [mdpi.com]
The Pivotal Role of 2-Phenylethanol-d9 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and food science, the demand for precise and accurate quantification of chemical entities is paramount. Stable isotope-labeled internal standards are the gold standard for achieving this accuracy, and 2-Phenylethanol-d9, the deuterated analogue of 2-Phenylethanol, has emerged as a critical tool for the reliable quantification of its non-labeled counterpart. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative performance associated with the use of this compound as an internal standard.
Core Principles of Isotope Dilution Mass Spectrometry
The utility of this compound is rooted in the principles of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the earliest stage of analysis.[1][2] The chemically identical nature of the analyte and the internal standard ensures they exhibit the same behavior during sample preparation, extraction, and chromatographic separation.[3] Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
Mass spectrometry is then employed to differentiate and independently measure the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By determining the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the initial concentration of the analyte in the sample can be calculated with high precision and accuracy, effectively correcting for variations in sample handling and instrument response.[2][4]
Physicochemical Properties
To effectively utilize this compound, a thorough understanding of the physicochemical properties of the parent compound, 2-Phenylethanol, is essential.
| Property | Value |
| Molecular Formula | C₈H₁₀O |
| Molecular Weight | 122.16 g/mol |
| Boiling Point | 219-221 °C |
| Melting Point | -27 °C |
| Density | 1.020 g/mL at 20 °C |
| Solubility in Water | 16,000 mg/L at 20 °C |
| Appearance | Colorless liquid with a floral odor |
Data sourced from PubChem and Sigma-Aldrich.[1][5]
The deuterated form, this compound, shares these properties, with a slight increase in molecular weight due to the replacement of nine hydrogen atoms with deuterium. This mass difference is the key to its differentiation in mass spectrometric analysis.
Experimental Protocols
The following sections outline detailed methodologies for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid Phase Extraction (SPE)
A common and effective method for extracting 2-Phenylethanol from complex matrices like biological fluids or food samples is Solid Phase Extraction.
-
Sample Spiking: To a 1 mL aliquot of the sample (e.g., plasma, urine, or a liquid food matrix), add a precise volume of a standard solution of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol) to achieve a final concentration of 100 ng/mL.[6]
-
Vortexing: Gently vortex the mixture for 30 seconds to ensure homogeneity.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water through it.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS or a suitable solvent for GC-MS analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Phenylethanol.
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Phenylethanol (Analyte): m/z 91, 122.
-
This compound (Internal Standard): m/z 98, 131.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds.
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500 °C.
-
Curtain Gas: 30 psi.
-
Nebulizer Gas (GS1): 50 psi.
-
Heater Gas (GS2): 50 psi.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
2-Phenylethanol (Analyte): Q1: 123.1 -> Q3: 91.1 (Quantifier), 105.1 (Qualifier).
-
This compound (Internal Standard): Q1: 132.1 -> Q3: 98.1 (Quantifier).
-
Quantitative Data and Method Validation
A robust analytical method requires thorough validation. The following table summarizes typical performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | Minimal (< 10%) |
This data is representative of typical method performance and should be established for each specific application and matrix.
Visualizations
Principle of Isotope Dilution Mass Spectrometry
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Experimental Workflow for Quantification
Caption: General experimental workflow for quantification.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of 2-Phenylethanol in a variety of complex matrices. Its use in conjunction with isotope dilution mass spectrometry, particularly with GC-MS and LC-MS/MS, provides a robust analytical framework that mitigates the challenges of sample loss and matrix effects. The detailed protocols and expected performance data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their own laboratories, ensuring the generation of high-quality, reliable data.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wsp.wa.gov [wsp.wa.gov]
An In-depth Technical Guide to the Mass Spectrum of 2-Phenylethanol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of 2-Phenylethanol-d9, a deuterated isotopologue of the aromatic alcohol 2-phenylethanol. Understanding the mass spectral behavior of this compound is crucial for its use as an internal standard in quantitative analyses by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This document outlines the predicted fragmentation pattern, presents the data in a clear tabular format, details a suitable experimental protocol for its analysis, and provides a visual representation of the fragmentation pathway.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated counterpart and the mass shifts induced by the nine deuterium atoms. The deuteration involves the substitution of all five protons on the phenyl ring and the four protons on the ethyl chain. The molecular weight of this compound is 131.22 g/mol .
The expected quantitative data for the major fragments in the mass spectrum of this compound is summarized in the table below. The m/z values are shifted compared to non-deuterated 2-phenylethanol due to the presence of deuterium atoms.
| m/z (Predicted) | Relative Abundance (Predicted) | Ion Structure | Fragment Lost |
| 131 | Moderate | [C₆D₅CD₂CD₂OH]⁺• | - |
| 100 | High | [C₆D₅CD₂]⁺ | •CD₂OH |
| 98 | High | [C₇D₇]⁺ | •CD₂OD |
| 70 | Moderate | [C₅D₅]⁺ | C₂D₂OH• |
| 34 | Moderate | [CD₂OH]⁺ | C₇D₇• |
Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to follow key pathways characteristic of phenyl-substituted alcohols. The primary fragmentation events involve cleavage of the C-C bond between the alpha and beta carbons of the ethyl chain and rearrangements.
A logical diagram of the predicted fragmentation pathway is presented below:
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
For analysis of 2-phenylethanol in a sample matrix, use this compound as an internal standard by spiking it into the sample and calibration standards at a fixed concentration.
2. Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30-200
-
Scan Mode: Full scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic ions of both 2-phenylethanol and this compound.
Discussion of Fragmentation
The mass spectrum of this compound is characterized by several key fragmentation pathways:
-
Molecular Ion (m/z 131): The molecular ion peak is expected to be present, though its intensity may be moderate due to the lability of the alcohol.
-
Benzylic Cleavage (m/z 100): The most prominent fragmentation is the cleavage of the bond between the alpha and beta carbons of the ethyl group, resulting in the loss of a deuterated hydroxymethyl radical (•CD₂OH). This leads to the formation of the stable, resonance-stabilized benzyl-d7 cation ([C₆D₅CD₂]⁺) at m/z 100.
-
Tropylium-d7 Ion Formation (m/z 98): Rearrangement of the benzyl-d7 cation can lead to the formation of the highly stable tropylium-d7 ion ([C₇D₇]⁺) at m/z 98. This is a common fragmentation pathway for compounds containing a benzyl moiety.
-
Alpha-Cleavage (m/z 34): Cleavage of the bond between the phenyl ring and the ethyl group can lead to the formation of the deuterated hydroxymethyl cation ([CD₂OH]⁺) at m/z 34.
-
Loss of C₂D₂ (m/z 70): The tropylium-d7 ion can further fragment by losing a molecule of dideuteroacetylene (C₂D₂) to form the cyclopentadienyl-d5 cation ([C₅D₅]⁺) at m/z 70.
By understanding these fragmentation patterns, researchers can confidently identify this compound in complex matrices and utilize it effectively as an internal standard for accurate quantification of 2-phenylethanol. The distinct mass shifts of the fragments relative to the non-deuterated analog ensure minimal isotopic interference and enhance the reliability of the analytical method.
A Technical Guide to the Natural Occurrence and Biosynthesis of 2-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylethanol (2-PE) is a primary alcohol with a characteristic rose-like fragrance, making it a valuable compound in the flavor, fragrance, and cosmetics industries. Beyond its aromatic properties, 2-PE exhibits antimicrobial and preservative activities, drawing interest from the pharmaceutical and drug development sectors. This technical guide provides an in-depth exploration of the natural occurrence of 2-PE across various biological systems and delineates the key biosynthetic pathways responsible for its production. Quantitative data on 2-PE concentrations in different natural sources are summarized, and detailed experimental protocols for its extraction, quantification, and the characterization of key biosynthetic enzymes are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the core concepts.
Natural Occurrence of 2-Phenylethanol
2-Phenylethanol is a widely distributed natural product found in a diverse range of organisms, including plants, fungi, and bacteria. Its presence contributes significantly to the aroma profile of many flowers and fermented foods.
Plants
In the plant kingdom, 2-PE is a prominent volatile organic compound in the essential oils of numerous flowers, contributing to their characteristic scent.[1][2] The concentration of 2-PE can vary significantly between different species and even cultivars.
Table 1: Quantitative Data on 2-Phenylethanol in Various Rose Varieties
| Rose Variety | 2-Phenylethanol Concentration (µg/g fresh weight) | Reference |
| Rosa damascena | > 500 | [1] |
| Rosa centifolia | > 500 | [1] |
| Rosa rugosa Thunb. | > 500 | [1] |
| 'Yunxiang' | 190 | [1] |
| Modern Rose Cultivars (average) | 7.9 - 245 | [1][2] |
Fungi
Various fungal species, particularly yeasts, are well-known producers of 2-PE, especially during fermentation processes. This microbial production is a significant source of "natural" 2-PE for industrial applications.
Table 2: 2-Phenylethanol Production by Different Fungal Species
| Fungal Species | Substrate/Medium | 2-Phenylethanol Concentration | Reference |
| Saccharomyces cerevisiae JM2014 | Fermented milk drink isolate | 3.60 g/L | [3] |
| Pichia kudriavzevii | Solid-state fermentation | 27.2 mg/g dry substrate | [4] |
| Annulohypoxylon stygium S20 | Potato Dextrose Broth + L-Phe | 2.33 g/L | [5] |
| Mixed Fungal Culture | Cane molasses wastewater | 988 mg/L | [6] |
Bacteria
Certain bacterial species also contribute to the production of 2-PE, often in the context of food fermentation or as part of their natural metabolic processes.
Biosynthesis of 2-Phenylethanol
The biosynthesis of 2-PE in microorganisms primarily occurs through two interconnected pathways: the Ehrlich pathway and the Shikimate pathway.
The Ehrlich Pathway
The Ehrlich pathway is the major route for the conversion of L-phenylalanine to 2-PE in yeasts and other microorganisms. This pathway involves a three-step enzymatic process:
-
Transamination: L-phenylalanine is converted to phenylpyruvate by an aromatic aminotransferase.
-
Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by a phenylpyruvate decarboxylase.
-
Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase.
The Shikimate Pathway
The Shikimate pathway is a de novo synthesis route that produces aromatic amino acids, including L-phenylalanine, from central carbon metabolism intermediates. This pathway provides the precursor for the Ehrlich pathway. Key precursors for the Shikimate pathway are phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway).
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of 2-phenylethanol.
Extraction of 2-Phenylethanol
This method is suitable for the analysis of volatile compounds from a solid matrix.
-
Sample Preparation: Weigh a precise amount of fresh rose petals (e.g., 1 g) and place them in a headspace vial.
-
SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for volatile analysis.
-
Extraction: Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a defined equilibration time (e.g., 10 min). Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 min) with continuous agitation.
-
Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph (GC) for thermal desorption (e.g., at 250°C for 5 min).
This protocol is designed for extracting 2-PE from aqueous samples.[7]
-
Sample Preparation: Centrifuge the fermentation broth to remove microbial cells.
-
Extraction: Mix a known volume of the supernatant (e.g., 10 mL) with an equal volume of a suitable organic solvent (e.g., ethyl acetate).[7]
-
Phase Separation: Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the organic phase containing the extracted 2-PE.
-
Concentration (Optional): If necessary, the organic extract can be concentrated under a gentle stream of nitrogen.
Quantification of 2-Phenylethanol
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Injection: Inject the desorbed sample from SPME or the liquid extract.
-
Detection: Use the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Quantification: Create a calibration curve using standards of known 2-PE concentrations.
Enzyme Assays
This spectrophotometric assay is based on the formation of indole-3-pyruvate (IPyA) from L-tryptophan, which can be quantified using the Salkowski reagent.[8][9]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 8.0), L-tryptophan, and pyridoxal phosphate.[8]
-
Enzyme Addition: Add the crude or purified enzyme extract to the reaction mixture and pre-incubate at 35°C.[8]
-
Initiation: Start the reaction by adding 2-oxoglutarate.[8]
-
Termination and Detection: At specific time points, stop the reaction and add Salkowski reagent. Measure the absorbance at a specific wavelength to determine the amount of IPyA formed.[8]
This assay measures the reduction of NAD+ to NADH at 340 nm.[10][11][12][13]
-
Reaction Mixture: Prepare a cuvette with sodium pyrophosphate buffer (pH 9.2), ethanol, and NAD+.[10]
-
Equilibration: Incubate the cuvette in a spectrophotometer at 25°C to reach thermal equilibrium.[10]
-
Initiation: Add the enzyme solution to the cuvette to start the reaction.[10]
-
Measurement: Record the increase in absorbance at 340 nm over time. The rate of absorbance change is proportional to the enzyme activity.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of 2-phenylethanol from a biological sample.
Conclusion
This technical guide has provided a comprehensive overview of the natural occurrence and biosynthesis of 2-phenylethanol. The quantitative data presented in the tables offer valuable comparative information for researchers. The detailed experimental protocols and visualized workflows serve as a practical resource for scientists and professionals in the fields of natural product chemistry, biotechnology, and drug development, facilitating further research and application of this versatile aromatic compound. The provided methodologies can be adapted and optimized for specific research needs, contributing to a deeper understanding and utilization of 2-phenylethanol.
References
- 1. Comparison of Volatile Compounds between Wild and Cultivated Roses in: HortScience Volume 57: Issue 5 | ASHS [journals.ashs.org]
- 2. Biosynthesis of 2-Phenylethanol in Rose Petals Is Linked to the Expression of One Allele of RhPAAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive investigations of 2-phenylethanol production by the filamentous fungus Annulohypoxylon stygium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. bu.edu [bu.edu]
- 12. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 13. globalscientificjournal.com [globalscientificjournal.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-Phenylethanol in Complex Matrices using 2-Phenylethanol-d9 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Phenylethanol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, 2-Phenylethanol-d9, ensures high accuracy and precision by compensating for variations during sample preparation and analysis. This protocol is applicable for quality control in cosmetics, flavor and fragrance analysis, and monitoring in biological samples.
Introduction
2-Phenylethanol (2-PE) is an organic compound with a pleasant floral odor, naturally present in the essential oils of various plants like roses, carnations, and hyacinths. It is widely used as a fragrance component in perfumes, cosmetics, and soaps, as a flavoring agent in foods and beverages, and also possesses antimicrobial properties, making it a useful preservative. Accurate quantification of 2-PE is crucial for quality control, formulation development, and safety assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like 2-PE. To achieve high accuracy and precision, the use of an internal standard is recommended. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. Stable isotope-labeled compounds are considered the gold standard for mass spectrometry-based quantification. This compound, a deuterated analog of 2-PE, co-elutes with the analyte but is easily differentiated by its mass-to-charge ratio (m/z), making it an excellent internal standard for this application.
Experimental Protocols
Materials and Reagents
-
2-Phenylethanol (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Sample Matrix (e.g., cosmetic cream, beverage)
-
Volumetric flasks, pipettes, and syringes
-
Centrifuge tubes (15 mL)
-
GC vials with inserts
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Phenylethanol and dissolve it in 10 mL of hexane in a volumetric flask.
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the 2-Phenylethanol primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with hexane to a final concentration of 10 µg/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Weighing: Accurately weigh 1 g of the sample matrix into a 15 mL centrifuge tube.
-
Internal Standard Addition: Spike the sample with 100 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Extraction:
-
Add 5 mL of dichloromethane to the centrifuge tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
-
Isolation: Carefully transfer the organic (lower) layer to a clean tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 500 µL.
-
Transfer: Transfer the concentrated extract to a GC vial with an insert for analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Phenylethanol: m/z 91, 92, 122
-
This compound: m/z 98, 129
-
Data Presentation
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of 2-Phenylethanol to this compound against the concentration of the calibration standards.
| Concentration (µg/mL) | Peak Area (2-PE) | Peak Area (2-PE-d9) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,876 | 0.101 |
| 5 | 76,170 | 151,102 | 0.504 |
| 10 | 151,987 | 150,543 | 1.009 |
| 25 | 380,234 | 151,321 | 2.513 |
| 50 | 755,432 | 150,987 | 5.003 |
| 100 | 1,510,876 | 151,054 | 10.002 |
| Regression Analysis | R² = 0.9998 |
Method Validation Summary
The method was validated for its limit of detection (LOD), limit of quantitation (LOQ), and recovery.
| Parameter | Result |
| Linearity (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Recovery at 5 µg/mL | 98.5% (RSD: 3.2%) |
| Recovery at 50 µg/mL | 101.2% (RSD: 2.5%) |
| Recovery at 100 µg/mL | 99.8% (RSD: 1.8%) |
Note: The data presented in these tables are for illustrative purposes and represent typical results for this type of analysis.
Mandatory Visualization
Caption: Workflow for GC-MS analysis of 2-Phenylethanol using an internal standard.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantitative analysis of 2-Phenylethanol in complex matrices. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical errors and ensuring the robustness of the method. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis and quality control of products containing 2-Phenylethanol.
Application Note & Protocol: Quantitative Analysis of 2-Phenylethanol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust and accurate method for the quantification of 2-phenylethanol in biological samples.
Introduction: 2-Phenylethanol (2-PE) is a primary alcohol with a characteristic rose-like odor, making it a common ingredient in perfumes, cosmetics, and food products. It also serves as a valuable biomarker in various biological studies. Accurate quantification of 2-PE in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-phenylethanol, employing its stable isotope-labeled analog, 2-Phenylethanol-d9, as an internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variability in sample preparation and instrument response.[1][2][3]
Experimental Workflow:
Figure 1: General workflow for the quantitative analysis of 2-phenylethanol.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 2-phenylethanol.
Materials and Reagents
-
2-Phenylethanol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of 2-phenylethanol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Serially dilute the 2-phenylethanol primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for cleaning up biological samples before LC-MS analysis.[4]
-
Aliquot 100 µL of the biological sample (or calibration standard/quality control sample) into a microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Ion Source Parameters | Optimize for specific instrument (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min) |
Table 1: Suggested LC-MS/MS parameters.
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The mass spectrometer should be operated in MRM mode for optimal selectivity and sensitivity. The parent and product ions for 2-phenylethanol and its deuterated internal standard need to be determined, typically through infusion experiments. Expected transitions are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Phenylethanol | 123.1 | 91.1 | 15 |
| This compound | 132.2 | 98.1 | 15 |
Table 2: Example MRM transitions for 2-phenylethanol and its internal standard. Note: The precursor ion for 2-phenylethanol is the protonated molecule [M+H]⁺. The product ion at m/z 91.1 corresponds to the tropylium ion, a common fragment for compounds containing a benzyl group.[6]
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Quantitative Data Summary
The following table presents an example of how quantitative data for 2-phenylethanol in different sample matrices could be summarized.
| Sample ID | Matrix | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| Cal 1 | Plasma | 5,120 | 98,500 | 0.052 | 1.0 | 102.0 |
| Cal 2 | Plasma | 24,800 | 99,100 | 0.250 | 5.0 | 98.5 |
| Cal 3 | Plasma | 49,950 | 101,200 | 0.494 | 10.0 | 101.5 |
| QC Low | Plasma | 14,900 | 99,800 | 0.149 | 3.1 | 103.3 |
| QC Mid | Plasma | 124,500 | 100,500 | 1.239 | 24.8 | 99.2 |
| QC High | Plasma | 248,000 | 99,200 | 2.500 | 49.5 | 99.0 |
| Sample 1 | Urine | 87,600 | 98,900 | 0.886 | 17.7 | N/A |
| Sample 2 | Urine | 15,200 | 100,100 | 0.152 | 3.0 | N/A |
Table 3: Example quantitative data for 2-phenylethanol analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analyte and the internal standard in correcting for experimental variability.
Figure 2: Role of the internal standard in mitigating analytical variability.
This detailed application note and protocol provides a comprehensive framework for the quantitative analysis of 2-phenylethanol using LC-MS/MS. Adherence to these guidelines, with appropriate optimization for specific instrumentation and matrices, will enable the generation of accurate and reproducible data for a wide range of research and development applications.
References
- 1. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
Application Note: High-Precision Quantification of 2-Phenylethanol Using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and highly accurate method for the quantification of 2-phenylethanol (2-PE) in various matrices using Isotope Dilution Mass Spectrometry (IDMS). 2-Phenylethanol is a significant aroma compound found in a variety of products, including cosmetics, foods, and beverages, and is also used as a preservative.[1][2] The method described herein utilizes a stable isotope-labeled internal standard, 2-phenylethanol-d4, to compensate for sample matrix effects and variations during sample preparation and analysis, ensuring high precision and accuracy.[3] This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of 2-phenylethanol.
Introduction
2-Phenylethanol (2-PE) is an organic compound with a characteristic rose-like fragrance, making it a valuable ingredient in the perfume, cosmetics, and food industries.[1][2] It also exhibits antimicrobial properties, leading to its use as a preservative.[4] Accurate quantification of 2-PE is crucial for quality control, regulatory compliance, and research and development.
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering high precision and accuracy.[5] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the analyte and the internal standard are chemically identical, they behave similarly during sample preparation and analysis, effectively nullifying any variations or losses that may occur.
This application note provides a comprehensive protocol for the quantification of 2-phenylethanol using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the isotope dilution technique.
Experimental Principle
The core of this method is the addition of a known quantity of a deuterated internal standard, 2-phenylethanol-d4, to the sample containing the native 2-phenylethanol. Following sample preparation, the mixture is analyzed by GC-MS. The gas chromatograph separates the analytes from the sample matrix, and the mass spectrometer detects and quantifies both the native 2-phenylethanol and the deuterated internal standard based on their distinct mass-to-charge ratios. The concentration of the native 2-phenylethanol in the sample is then calculated from the ratio of the peak areas of the native analyte to the internal standard.
Caption: Principle of IDMS for 2-phenylethanol quantification.
Materials and Reagents
-
Solvents: Dichloromethane (HPLC grade), Methanol (HPLC grade), Ethanol (for sample dilution if necessary), Reagent-grade water.
-
Standards: 2-Phenylethanol (analytical standard, >99.5% purity), 2-Phenylethanol-d4 (deuterated internal standard).
-
Reagents: Sodium chloride (analytical grade).
-
Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS), analytical balance, volumetric flasks, pipettes, vials with caps, centrifuge.
Experimental Protocols
Preparation of Standards and Reagents
-
2-Phenylethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-phenylethanol standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
2-Phenylethanol-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-phenylethanol-d4 and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the 2-phenylethanol stock solution with methanol to cover the expected concentration range of the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of 2-phenylethanol-d4 at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need to be adapted for different sample matrices.
-
Sample Aliquoting: Accurately measure a known volume or weigh a known mass of the sample into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the 2-phenylethanol-d4 internal standard spiking solution to the sample. The amount added should be comparable to the expected amount of native 2-phenylethanol in the sample.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing of the internal standard with the sample matrix.
-
Extraction:
-
Add 2 mL of dichloromethane to the sample.
-
Add 0.5 g of sodium chloride to facilitate phase separation.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a Pasteur pipette.
-
Analysis: The collected organic extract is now ready for GC-MS analysis.
Caption: Workflow for 2-phenylethanol analysis by IDMS.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for 2-Phenylethanol (quantifier/qualifier): m/z 91, 122.
-
Ions for 2-Phenylethanol-d4 (quantifier/qualifier): m/z 92, 126.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of 2-phenylethanol using methods analogous to the one described.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 300.0 mg/L | |
| Correlation Coefficient (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.1 mg/L | |
| Limit of Quantification (LOQ) | 0.5 - 6.1 µg/L (in urine and blood) | [4] |
| Precision (RSD) | 1.5 - 2.4% |
Table 2: Recovery Data in Spiked Samples
| Matrix | Spiking Level | Average Recovery (%) | Reference |
| Rose Water | 10 mg/L | 93.7 | |
| Rose Water | 75 mg/L | 96.9 | |
| Rose Water | 150 mg/L | 97.2 |
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly reliable and accurate means for the quantification of 2-phenylethanol. The use of a deuterated internal standard is critical for correcting for matrix effects and procedural losses, thereby ensuring data of high quality. This protocol serves as a robust foundation for the analysis of 2-phenylethanol in a variety of sample matrices and can be adapted for specific research, quality control, and drug development applications.
References
- 1. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of yeasts for the production of 2-phenylethanol (rose aroma) in organic waste-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 2-Phenylethanol Using a Deuterated Internal Standard
Introduction
2-Phenylethanol (2-PE) is a primary alcohol with a characteristic rose-like aroma, making it a valuable compound in the fragrance, food and beverage, and pharmaceutical industries. Accurate and precise quantification of 2-PE in various matrices is crucial for quality control, regulatory compliance, and research and development. The use of a stable isotope-labeled internal standard, such as 2-phenylethanol-d4, in conjunction with gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for quantitative analysis. This isotope dilution mass spectrometry (IDMS) approach effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.
These application notes provide detailed protocols for sample preparation and GC-MS analysis of 2-phenylethanol using a deuterated internal standard. The methodologies are designed for researchers, scientists, and drug development professionals.
Analytical Method Overview
The analytical workflow involves spiking the sample with a known amount of 2-phenylethanol-d4, followed by extraction of both the analyte and the internal standard. The extract is then analyzed by GC-MS. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of 2-phenylethanol and a constant concentration of the deuterated standard.
Key Advantages of Using a Deuterated Internal Standard:
-
High Accuracy and Precision: Corrects for analyte loss during sample preparation and injection variability.[1][2][3]
-
Matrix Effect Compensation: Minimizes the impact of co-eluting matrix components on ionization efficiency.[1]
-
Improved Method Robustness: Leads to more reliable and reproducible results across different sample types and batches.
Experimental Protocols
Two primary sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the sample matrix, analyte concentration, and required level of cleanup.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as beverages, aqueous solutions, and biological fluids with relatively low to moderate matrix complexity.
Materials and Reagents:
-
2-Phenylethanol (analytical standard, ≥99.0% purity)
-
2-Phenylethanol-d4 (isotopic purity ≥98%)
-
Ethyl acetate (HPLC grade) or Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Sample vials (2 mL, amber, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a precise volume of 2-phenylethanol-d4 stock solution in methanol to the sample to achieve a final concentration within the calibrated range (e.g., 50 µg/L).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube using a Pasteur pipette.
-
Repeat the extraction step (steps 3 and 4) with another 2 mL of ethyl acetate and combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
-
Final Preparation:
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE is recommended for more complex matrices or when lower detection limits are required, as it provides a more thorough cleanup and concentration of the analyte.
Materials and Reagents:
-
2-Phenylethanol (analytical standard, ≥99.0% purity)
-
2-Phenylethanol-d4 (isotopic purity ≥98%)
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Sample Preparation and Spiking:
-
Pipette 5 mL of the liquid sample into a beaker.
-
Add a precise volume of 2-phenylethanol-d4 stock solution to the sample.
-
Mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges sequentially with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.
-
-
Sample Loading:
-
Load the spiked sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Place a collection tube in the manifold.
-
Elute the analyte and internal standard with 5 mL of ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 0.5 mL) of methanol or ethyl acetate.
-
Transfer to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Phenylethanol: m/z 91, 92, 122
-
2-Phenylethanol-d4: m/z 95, 96, 126
-
Data Presentation
The following tables summarize typical quantitative data expected from a validated method using the described protocols.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Internal Standard | 2-Phenylethanol-d4 |
| IS Concentration | 50 µg/L |
Table 2: Method Validation Parameters
| Parameter | LLE | SPE |
| Recovery (%) | 85 - 105 | 90 - 110 |
| Precision (RSD%) | ||
| - Intra-day | < 10% | < 8% |
| - Inter-day | < 15% | < 12% |
| Limit of Detection (LOD) | 1 µg/L | 0.5 µg/L |
| Limit of Quantification (LOQ) | 3 µg/L | 1.5 µg/L |
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship of the analytical process.
Caption: Liquid-Liquid Extraction (LLE) workflow for 2-phenylethanol analysis.
Caption: Solid-Phase Extraction (SPE) workflow for 2-phenylethanol analysis.
Caption: Logical workflow for quantification using an internal standard.
References
- 1. Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Phenylethanol-d9 in Wine and Beverage Analysis
Application Note
Introduction
2-Phenylethanol is a significant aroma compound found in a variety of fermented beverages, including wine, beer, and spirits. It imparts a pleasant floral, rose-like scent and contributes to the overall sensory profile of these products.[1][2][3] The concentration of 2-phenylethanol can vary depending on factors such as the grape variety, yeast strain used for fermentation, and winemaking techniques.[1][4][5] Accurate quantification of 2-phenylethanol is therefore crucial for quality control and product characterization in the beverage industry.
Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis by mass spectrometry.[6] 2-Phenylethanol-d9, a deuterated analog of 2-phenylethanol, serves as an ideal internal standard for its analysis.[7] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. This leads to improved accuracy and precision by compensating for matrix effects and variations in sample extraction and injection.[6] This application note provides a detailed protocol for the quantification of 2-phenylethanol in wine and other beverages using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The method utilizes a stable isotope dilution assay (SIDA) where a known amount of this compound is added to the sample at the beginning of the analytical procedure.[8] The sample is then subjected to an extraction procedure to isolate the analyte and internal standard from the complex beverage matrix. The extract is analyzed by GC-MS. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of 2-phenylethanol in the original sample can be accurately determined.
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation | OENO One [oeno-one.eu]
- 3. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Phenylethanol-d9 in Fragrance and Essential Oil Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethanol (2-PE) is a primary alcohol with a characteristic rose-like fragrance, making it a vital component in the flavor and fragrance industry. It is a naturally occurring volatile organic compound found in a variety of essential oils, including rose, geranium, jasmine, and neroli.[1][2] Accurate quantification of 2-phenylethanol is crucial for quality control, authenticity assessment, and formulation development in the fragrance and essential oil industries. The use of a deuterated internal standard, 2-Phenylethanol-d9, in conjunction with gas chromatography-mass spectrometry (GC-MS), offers a robust and precise method for this purpose through isotope dilution analysis. This technique corrects for variations in sample preparation and instrument response, leading to highly accurate and reliable results.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantitative analysis of 2-phenylethanol in essential oils and fragrance formulations.
Data Presentation
The concentration of 2-phenylethanol can vary significantly depending on the plant source, geographical origin, and extraction method. The following table summarizes typical concentrations of 2-phenylethanol found in various essential oils.
| Essential Oil | Typical 2-Phenylethanol Concentration (% w/w) |
| Rose (Rosa damascena) | 9.0 - 60.9%[2] |
| Geranium (Pelargonium graveolens) | 7.6% (in a specific chemotype)[3] |
| Jasmine (Jasminum sambac) | 12.57 - 14.97%[1] |
Method validation parameters for the quantification of 2-phenylethanol using GC-MS are critical for ensuring the reliability of the results. The table below presents typical performance characteristics of such a method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.3 mg/L |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery (%) | 95 - 105% |
Experimental Protocols
Protocol 1: Quantitative Analysis of 2-Phenylethanol in Essential Oils using GC-MS with this compound as an Internal Standard
This protocol outlines the procedure for the accurate quantification of 2-phenylethanol in essential oil samples.
1. Materials and Reagents
-
2-Phenylethanol (analytical standard, ≥99.5% purity)
-
This compound (isotopic standard, ≥98% isotopic purity)
-
Hexane or Dichloromethane (GC grade)
-
Essential oil sample (e.g., rose, geranium, jasmine)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
GC vials with inserts
2. Preparation of Standard Solutions
-
Primary Stock Solution of 2-Phenylethanol (1000 µg/mL): Accurately weigh 100 mg of 2-phenylethanol standard and dissolve it in 100 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL of this compound.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a known amount of the this compound internal standard stock solution to achieve a final concentration of approximately 10 µg/mL.
-
Dilute the sample to the mark with hexane.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the prepared sample into a GC vial for analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Phenylethanol: m/z 91, 92, 122.
-
This compound: m/z 98, 131.
-
5. Data Analysis and Quantification
-
Identify the peaks for 2-phenylethanol and this compound based on their retention times and characteristic ions.
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio by dividing the peak area of 2-phenylethanol by the peak area of this compound.
-
Construct a calibration curve by plotting the response ratio against the concentration of the 2-phenylethanol calibration standards.
-
Determine the concentration of 2-phenylethanol in the sample by interpolating its response ratio on the calibration curve.
-
Calculate the final concentration of 2-phenylethanol in the original essential oil sample, taking into account the initial sample weight and dilution factor.
Visualizations
Caption: Workflow for the quantitative analysis of 2-Phenylethanol.
Caption: Simplified biosynthesis pathway of 2-Phenylethanol in plants.
References
Application Notes and Protocols for 2-Phenylethanol-d9 in Metabolic Studies and Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of 2-Phenylethanol-d9, a deuterated stable isotope-labeled compound, for advanced metabolic studies and metabolic flux analysis (MFA). This document provides the theoretical background, practical applications, and detailed experimental procedures for utilizing this compound as a tracer to investigate cellular metabolism and as an internal standard for precise quantification.
I. Application Notes
Introduction to this compound in Metabolic Research
2-Phenylethanol (2-PE) is an aromatic alcohol naturally produced by various organisms, including yeast, fungi, and plants, primarily through the catabolism of L-phenylalanine via the Ehrlich pathway.[1] It also has significance as a fragrance and flavoring agent and possesses antimicrobial properties.[2] this compound is a stable isotope-labeled analog of 2-PE where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in metabolic research for several key reasons:
-
Metabolic Tracer: When introduced into a biological system, this compound can be used to trace the metabolic fate of 2-PE and its precursors. By tracking the incorporation of deuterium into various metabolites, researchers can elucidate metabolic pathways and quantify the flow of molecules through these pathways (metabolic flux).
-
Internal Standard: Due to its chemical similarity to endogenous 2-PE and its distinct mass, this compound serves as an ideal internal standard for accurate and precise quantification of unlabeled 2-PE and its metabolites in complex biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Applications in Metabolic Engineering and Industrial Biotechnology
The production of 2-PE is of significant interest in the biotechnology sector for its use in the food, cosmetic, and pharmaceutical industries.[3] Metabolic engineering efforts aim to enhance the production of 2-PE in microorganisms like Saccharomyces cerevisiae and E. coli. In this context, this compound can be utilized to:
-
Quantify Metabolic Fluxes: By introducing a known amount of a deuterated precursor, such as L-phenylalanine-d8, the flux through the 2-PE biosynthetic pathways can be quantified. This helps in identifying metabolic bottlenecks and guiding genetic engineering strategies to improve product yield. For instance, studies have shown that overexpressing key enzymes in the Ehrlich pathway can significantly increase 2-PE production.[1]
-
Elucidate Competing Pathways: 2-PE production can be limited by competing metabolic pathways that consume its precursors. Stable isotope tracing can help to map and quantify the flux into these competing pathways, providing targets for downregulation to channel more substrate towards 2-PE synthesis.
Applications in Drug Development and Pharmacokinetics
In the pharmaceutical industry, understanding the metabolism of drug candidates is crucial for assessing their safety and efficacy. Deuterated compounds are widely used in drug development for:
-
Metabolite Identification: Co-administering a 1:1 mixture of a drug candidate and its deuterated analog can help in the rapid identification of metabolites by mass spectrometry. The drug-related metabolites will appear as doublet peaks with a characteristic mass difference, distinguishing them from endogenous metabolites.
-
Pharmacokinetic Studies: this compound can be used as an internal standard in LC-MS/MS assays to accurately quantify the concentration of a 2-PE-containing drug or its metabolites in biological fluids like plasma and urine.[4] This is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Investigating Drug-Metabolism Interactions: If a drug is suspected to interact with amino acid metabolism, this compound or its precursors can be used as probes to assess the impact of the drug on specific metabolic pathways.
II. Experimental Protocols
Protocol for Metabolic Flux Analysis using this compound as a Tracer in Microbial Cultures
This protocol outlines a general procedure for a stable isotope tracing experiment to quantify metabolic fluxes in a microbial culture producing 2-phenylethanol.
a. Experimental Workflow
b. Detailed Methodology
-
Culture Preparation:
-
Prepare a defined minimal medium for the microorganism of interest.
-
For tracing the biosynthesis of 2-PE, replace unlabeled L-phenylalanine with a known concentration of L-phenylalanine-d8.
-
Inoculate the medium with a pre-culture of the microorganism.
-
Grow the culture under controlled conditions (temperature, pH, aeration) to the mid-exponential growth phase to ensure metabolic steady-state.
-
-
Isotope Labeling:
-
Introduce this compound into the culture at a final concentration of 1-5 mM. The exact concentration should be optimized to be non-toxic to the cells.
-
Collect samples (e.g., 1 mL of culture) at various time points (e.g., 0, 5, 15, 30, 60 minutes) after the addition of the tracer.
-
-
Sample Quenching and Metabolite Extraction:
-
Immediately quench the metabolic activity of the collected samples by rapidly filtering the cells and washing them with an ice-cold saline solution.
-
Alternatively, for intracellular metabolites, plunge the sample into a quenching solution of 60% methanol at -40°C.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.
-
-
Sample Analysis by GC-MS or LC-MS/MS:
-
Dry the metabolite extracts under a stream of nitrogen.
-
Derivatize the samples if necessary for GC-MS analysis (e.g., silylation).
-
Reconstitute the samples in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
-
Develop a sensitive and specific method for the separation and detection of 2-phenylethanol, its deuterated isotopologues, and other relevant metabolites.[4][5]
-
-
Data Analysis and Flux Calculation:
-
Determine the isotopic enrichment of 2-phenylethanol and its downstream metabolites by analyzing the mass isotopomer distributions.
-
Quantify the absolute concentrations of metabolites using calibration curves with authentic standards and this compound as an internal standard.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes based on the isotopic labeling data and a stoichiometric model of the metabolic network.
-
Protocol for Quantification of 2-Phenylethanol in a Biological Matrix using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of 2-PE in a biological sample (e.g., cell culture supernatant, plasma) by GC-MS.
a. Experimental Workflow
b. Detailed Methodology
-
Preparation of Standards and Samples:
-
Prepare a stock solution of 2-phenylethanol and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank biological matrix with known concentrations of 2-phenylethanol.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same matrix.
-
To all calibration standards, QC samples, and unknown biological samples, add a fixed amount of the this compound internal standard solution.
-
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a cold organic solvent like acetonitrile.
-
For cell culture supernatants, a simple dilution may be sufficient.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
GC-MS Analysis:
-
The analysis can be performed on a GC system coupled to a mass spectrometer.[5][6]
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 91, 122 for 2-phenylethanol; m/z 98, 131 for this compound.
-
-
-
Quantification:
-
Integrate the peak areas of the selected ions for both 2-phenylethanol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-phenylethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
III. Data Presentation
Quantitative data from metabolic flux analysis studies are typically presented in tables that summarize the calculated flux values for key reactions in the metabolic network.
Table 1: Hypothetical Metabolic Flux Distribution in Engineered E. coli for 2-Phenylethanol Production
| Metabolic Reaction | Flux (mmol/gDCW/h) - Control Strain | Flux (mmol/gDCW/h) - Engineered Strain | Fold Change |
| Glucose Uptake | 10.0 | 12.5 | 1.25 |
| Phenylalanine Synthesis | 0.5 | 2.5 | 5.0 |
| 2-Phenylethanol Production | 0.1 | 1.8 | 18.0 |
| Phenylpyruvate to Phenylacetate | 0.2 | 0.1 | 0.5 |
| Biomass Growth | 0.35 | 0.30 | 0.86 |
Table 2: Isotopic Enrichment of Key Metabolites after Labeling with L-Phenylalanine-d8
| Metabolite | Isotopic Enrichment (%) - Control Strain | Isotopic Enrichment (%) - Engineered Strain |
| L-Phenylalanine-d8 | 98.5 | 98.2 |
| Phenylpyruvate-d7 | 65.2 | 85.7 |
| 2-Phenylethanol-d7 | 45.8 | 75.3 |
| Phenylacetate-d7 | 15.3 | 5.1 |
IV. Visualization of Metabolic Pathways
The metabolic pathways involved in 2-phenylethanol production can be visualized to better understand the flow of metabolites.
1. Ehrlich and Shikimate Pathways for 2-Phenylethanol Biosynthesis
References
- 1. Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC--MS analysis reveals production of 2--Phenylethanol from Aspergillus niger endophytic in rose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria [frontiersin.org]
- 4. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal characterization of 2-phenylethanol in strongly and weakly scented genotypes of damask rose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 2-Phenylethanol in Environmental Samples Using 2-Phenylethanol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of 2-phenylethanol in various environmental matrices. The use of 2-Phenylethanol-d9 as an internal standard is central to the described methodologies, ensuring high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis. The protocols provided are based on established methods for volatile and semi-volatile organic compounds and can be adapted to specific laboratory instrumentation and sample characteristics.
Introduction
2-Phenylethanol is a volatile organic compound (VOC) used as a fragrance in cosmetics, a flavor agent in food, and has antimicrobial properties.[1] Its presence in the environment can result from industrial discharge and domestic wastewater. Monitoring the levels of 2-phenylethanol in environmental samples such as water and soil is crucial for assessing its environmental fate and potential impact.
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantifying chemical substances.[2] By adding a known amount of an isotopically labeled standard, such as this compound, to the sample, the analyte concentration can be determined with high precision, minimizing the effects of sample matrix and extraction inefficiencies. Deuterated standards are considered the "gold standard" for quantitative mass spectrometry because they have nearly identical chemical and physical properties to their non-labeled counterparts.[3]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical methods described in this document. The data is representative of what can be achieved with a properly optimized and validated Gas Chromatography-Mass Spectrometry (GC-MS) method using this compound as an internal standard.
| Parameter | Water Matrix | Soil/Sediment Matrix |
| Method Detection Limit (MDL) | 0.05 µg/L | 1 µg/kg |
| Limit of Quantitation (LOQ) | 0.15 µg/L | 3 µg/kg |
| Linear Range | 0.15 - 50 µg/L | 3 - 1000 µg/kg |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% |
Note: These values are illustrative and may vary depending on the specific instrumentation, matrix complexity, and laboratory conditions.
Experimental Protocols
Protocol 1: Analysis of 2-Phenylethanol in Water Samples
This protocol describes the analysis of 2-phenylethanol in water samples using solid-phase extraction (SPE) followed by GC-MS with this compound as an internal standard.
1. Materials and Reagents
-
2-Phenylethanol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
-
Collect water samples in clean glass bottles and store at 4°C.
-
To a 500 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained analytes with 5 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Phenylethanol: m/z 91, 122
-
This compound: m/z 98, 131
-
-
4. Quantification
-
Create a calibration curve by analyzing standards containing known concentrations of 2-phenylethanol and a constant concentration of this compound.
-
Calculate the ratio of the peak area of the quantifier ion for 2-phenylethanol to the peak area of the quantifier ion for this compound.
-
Determine the concentration of 2-phenylethanol in the samples by comparing the peak area ratios to the calibration curve.
Protocol 2: Analysis of 2-Phenylethanol in Soil and Sediment Samples
This protocol details the analysis of 2-phenylethanol in soil and sediment samples using solvent extraction and GC-MS with this compound as an internal standard.
1. Materials and Reagents
-
2-Phenylethanol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Acetone (GC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
2. Sample Preparation and Extraction
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 20 mL of a 1:1 mixture of dichloromethane and acetone.
-
Vortex the sample for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of the solvent mixture.
-
Combine the extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
3. GC-MS Analysis
-
Follow the same GC-MS conditions as described in Protocol 1.
4. Quantification
-
Follow the same quantification procedure as described in Protocol 1.
Visualizations
Caption: Workflow for 2-Phenylethanol Analysis in Water Samples.
Caption: Workflow for 2-Phenylethanol Analysis in Soil Samples.
References
Application Notes and Protocols for 2-Phenylethanol-d9 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Phenylethanol-d9 in Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on two primary applications: its use as an internal standard for quantitative NMR (qNMR) and as a tracer for metabolic pathway studies.
Application 1: this compound as an Internal Standard for Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of a substance. The method relies on the direct proportionality between the integrated NMR signal area and the number of corresponding nuclei. For accurate quantification, an internal standard with a known concentration and purity is added to the sample. This compound is an excellent internal standard for ¹H qNMR for several reasons: its aromatic and aliphatic signals are in regions of the spectrum that are often clear of analyte signals, it is chemically inert, and the high level of deuteration simplifies its proton spectrum.
Quantitative Data
The following table summarizes the approximate ¹H NMR chemical shifts of the remaining protons in commercially available this compound. The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature. The primary signal used for quantification is typically the singlet arising from the residual, non-deuterated protons on the ethyl chain, or a well-resolved aromatic signal if present and suitable.
| Protons | Approximate Chemical Shift (ppm) vs. TMS | Multiplicity | Solvent System |
| C₆D₅-CH D-CD₂-OD | ~2.8 | Broad Singlet | CDCl₃ |
| C₆D₅-CD₂-CH D-OD | ~3.8 | Broad Singlet | CDCl₃ |
| C₆D₅ -CD₂-CD₂-OD | ~7.2-7.4 | Multiplet (residual) | CDCl₃ |
| C₆D₅-CH D-CD₂-OD | ~2.7 | Broad Singlet | D₂O |
| C₆D₅-CD₂-CH D-OD | ~3.7 | Broad Singlet | D₂O |
| C₆D₅ -CD₂-CD₂-OD | ~7.2-7.4 | Multiplet (residual) | D₂O |
| C₆D₅-CH D-CD₂-OD | ~2.7 | Broad Singlet | DMSO-d₆ |
| C₆D₅-CD₂-CH D-OD | ~3.6 | Broad Singlet | DMSO-d₆ |
| C₆D₅ -CD₂-CD₂-OD | ~7.1-7.3 | Multiplet (residual) | DMSO-d₆ |
Note: The signals from the deuterated positions will not be observed in ¹H NMR. The multiplicity of the residual proton signals is often a broad singlet due to coupling with adjacent deuterium atoms.
Experimental Protocol: Purity Determination using this compound as an Internal Standard
This protocol outlines the steps for determining the purity of a compound ("analyte") using this compound as an internal standard.
1. Materials:
-
Analyte of interest
-
This compound (of known purity and concentration)
-
High-purity deuterated NMR solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
High-precision analytical balance
-
NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurate Weighing: Accurately weigh a specific amount of the analyte and this compound. A molar ratio of approximately 1:1 between the analyte and the internal standard is often ideal.[1]
-
Dissolution: Dissolve both the analyte and the internal standard in a precise volume of the chosen deuterated solvent in a volumetric flask. Ensure complete dissolution.
-
Transfer to NMR Tube: Transfer a known volume of the solution (typically 600-700 µL) to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., zg30) is typically sufficient.
-
Key Parameters:
-
Pulse Angle (p1): Set to 90° for maximum signal intensity in a single scan.[2]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often used if T₁ values are unknown.[1]
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
Acquisition Time (aq): Should be long enough to ensure high digital resolution (at least 0.2 Hz).[3]
-
Temperature: Maintain a constant temperature throughout the experiment.
-
4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz before Fourier transformation.
-
Zero-Filling: Apply at least one level of zero-filling to improve the digital resolution of the spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction across the entire spectral width. Inaccurate phasing and baseline correction are major sources of error in qNMR.
-
Integration: Integrate the selected, well-resolved signals of both the analyte and this compound. The integration regions should be consistent for all spectra.
5. Calculation of Purity:
The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
analyte = Analyte of interest
-
IS = Internal Standard (this compound)
Workflow Diagram
Caption: Workflow for purity determination using qNMR with an internal standard.
Application 2: this compound as a Tracer in Metabolic Pathway Studies
Deuterium-labeled compounds are valuable tools for tracing metabolic pathways. By introducing this compound into a biological system, such as a microbial culture, the fate of the molecule can be tracked using NMR spectroscopy. This allows for the elucidation of metabolic pathways and the identification of downstream metabolites. One of the primary metabolic routes for 2-phenylethanol in organisms like Saccharomyces cerevisiae is the Ehrlich pathway.[4][5][6]
The Ehrlich Pathway
The Ehrlich pathway describes the conversion of amino acids to their corresponding higher alcohols. In the context of 2-phenylethanol, L-phenylalanine is the precursor. While this compound would be used to trace its catabolism, understanding the anabolic pathway provides context.
Caption: The Ehrlich pathway for the biosynthesis of 2-phenylethanol.
Experimental Protocol: Tracing the Metabolism of this compound in a Microbial Culture
This protocol outlines a general procedure for monitoring the metabolic fate of this compound in a microbial culture using NMR.
1. Materials:
-
Microbial strain of interest (e.g., Saccharomyces cerevisiae)
-
Appropriate growth medium
-
This compound
-
Deuterated water (D₂O) for NMR buffer
-
Phosphate buffer
-
Internal standard for quantification (e.g., TSP or DSS)
-
Centrifuge and tubes
-
NMR spectrometer
2. Experimental Procedure:
-
Culture Preparation: Grow the microbial culture in the appropriate medium to a desired cell density (e.g., mid-log phase).
-
Introduction of Tracer: Add a known concentration of this compound to the culture medium.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the culture.
-
Quenching and Extraction:
-
Immediately quench metabolic activity by rapidly cooling the sample (e.g., plunging into a dry ice/ethanol bath).
-
Separate the cells from the medium by centrifugation.
-
Extract the intracellular and extracellular metabolites. A common method is a cold methanol-water extraction.
-
-
Sample Preparation for NMR:
-
Lyophilize the extracts to remove the solvents.
-
Re-dissolve the dried extracts in a known volume of D₂O-based phosphate buffer containing a known concentration of an internal standard (e.g., TSP).
-
Transfer the solution to an NMR tube.
-
3. NMR Data Acquisition:
-
Spectra: Acquire both ¹H and ²H (Deuterium) NMR spectra.
-
¹H NMR: Will show the disappearance of any residual proton signals from this compound and the appearance of new signals from non-deuterated metabolites.
-
²H NMR: Will directly track the deuterium label as it is incorporated into new molecules. ²H NMR has a lower natural abundance, leading to cleaner spectra for tracing experiments.
-
-
2D NMR: For unambiguous identification of metabolites, 2D NMR experiments such as ¹H-¹³C HSQC (if using ¹³C labeled precursors in conjunction) or ¹H-¹H COSY and TOCSY can be employed.
4. Data Analysis:
-
Metabolite Identification: Compare the acquired spectra to spectral databases (e.g., HMDB, BMRB) to identify metabolites.
-
Quantification: Quantify the concentration of this compound and its metabolites at each time point by integrating their signals relative to the internal standard in the ¹H NMR spectra.
-
Pathway Analysis: Map the changes in metabolite concentrations over time to elucidate the metabolic pathway and determine reaction kinetics.
Metabolic Tracing Workflow
Caption: Workflow for NMR-based metabolic tracing using this compound.
By following these detailed protocols and utilizing the provided data, researchers can effectively employ this compound in their NMR spectroscopy studies for both precise quantification and insightful metabolic analysis.
References
- 1. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]
- 3. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrogen-deuterium exchange in 2-Phenylethanol-d9 solutions
Welcome to the Technical Support Center for 2-Phenylethanol-d9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing hydrogen-deuterium (H-D) exchange in this compound solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your deuterated compound.
Troubleshooting Guide: Loss of Deuterium in this compound
Unexpected loss of the deuterium label from this compound can significantly impact experimental accuracy. This guide provides solutions to common issues encountered during its use.
| Problem | Potential Cause | Recommended Solution |
| Gradual loss of deuterium signal over time in NMR or Mass Spectrometry. | Exposure to protic solvents or atmospheric moisture. | Store this compound under an inert atmosphere (e.g., argon or nitrogen) and use a desiccator.[1] When preparing solutions, use high-purity, dry aprotic deuterated solvents.[1] |
| Acidic or basic conditions. | H-D exchange is catalyzed by both acids and bases.[2] Maintain a neutral pH for your solutions whenever the experimental conditions allow. | |
| Elevated temperatures. | Higher temperatures accelerate the rate of H-D exchange. Store stock solutions at low temperatures (-20°C or -80°C) and perform experiments at the lowest practical temperature. | |
| Inconsistent isotopic purity between different aliquots of the same stock solution. | Improper storage of the stock solution. | Aliquot the this compound stock solution into smaller, single-use vials to minimize repeated exposure of the bulk solution to the atmosphere and prevent freeze-thaw cycles. |
| Contamination of the deuterated solvent. | Use a fresh, sealed ampule or bottle of high-purity deuterated solvent for each new stock solution preparation. | |
| Sudden and significant loss of deuterium label. | Use of glassware or syringes with residual water. | Thoroughly dry all glassware in an oven at >100°C for several hours and cool in a desiccator before use.[1] Use dry syringes for all transfers. |
| Incorrect choice of solvent. | Ensure the solvent is aprotic (e.g., Acetonitrile-d3, DMSO-d6, Chloroform-d). Protic solvents like Methanol-d4 or D2O will readily exchange with the hydroxyl deuteron of this compound.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrogen-deuterium exchange in this compound?
A1: The most labile deuterium in this compound is the one on the hydroxyl group (-OD). This deuterium can readily exchange with protons from protic sources like water, alcohols, or acidic/basic functional groups in other molecules.[5] The exchange is typically catalyzed by the presence of acid or base.[2] While the deuterons on the ethyl chain and the phenyl ring are generally stable, harsh conditions (e.g., high temperature, strong acid/base, or metal catalysts) can promote their exchange as well.
Q2: Which deuterated solvents are recommended for preparing solutions of this compound?
A2: To prevent H-D exchange of the hydroxyl deuteron, it is crucial to use aprotic deuterated solvents. Recommended options include:
-
Acetonitrile-d3 (CD3CN): A polar aprotic solvent suitable for a wide range of applications.
-
Dimethyl sulfoxide-d6 (DMSO-d6): A highly polar aprotic solvent with excellent dissolving power.[3]
-
Chloroform-d (CDCl3): A common, less polar aprotic solvent.[6]
-
Acetone-d6 ((CD3)2CO): A moderately polar aprotic solvent.[6]
Q3: How should I store solutions of this compound to maintain isotopic purity?
A3: For long-term storage, it is recommended to store this compound as a neat compound in a tightly sealed container, under an inert atmosphere, and at a low temperature (e.g., -20°C). If a stock solution is necessary, prepare it in a high-purity aprotic deuterated solvent, aliquot it into single-use vials, and store at -80°C.
Q4: Can I use this compound in aqueous solutions for my experiments?
A4: Using this compound in aqueous (H2O) or D2O-based solutions will inevitably lead to the exchange of the hydroxyl deuteron. If your experiment requires an aqueous environment, be aware that the -OD group will become -OH or -OD depending on the solvent. For applications like mass spectrometry where the exchange can be problematic, it is often quenched by rapidly lowering the pH to around 2.5-3.0 and the temperature to near 0°C immediately before analysis.[1][7]
Q5: How can I confirm the isotopic purity of my this compound solution?
A5: The isotopic purity can be assessed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). In ¹H NMR, the absence or significant reduction of the hydroxyl proton signal is indicative of high deuteration at that position. High-resolution mass spectrometry can be used to determine the exact mass and the distribution of deuterated isotopologues.
Experimental Protocols
Protocol for Preparing this compound Solutions for NMR Analysis
This protocol outlines the steps to prepare a solution of this compound in an aprotic deuterated solvent while minimizing the risk of H-D exchange.
Materials:
-
This compound
-
High-purity aprotic deuterated solvent (e.g., Acetonitrile-d3, 99.8+ atom % D)
-
Oven-dried glassware (NMR tube, vials, micropipette tips)
-
Inert gas supply (Argon or Nitrogen)
-
Glove box or a fume hood with an inert gas line
-
Desiccator
-
Dry syringes and needles
Procedure:
-
Glassware Preparation: Place all glassware (NMR tube, vials, etc.) in an oven at 120°C for at least 4 hours. Transfer the hot glassware to a desiccator to cool down to room temperature under a dry atmosphere.
-
Inert Atmosphere: Conduct all subsequent steps in a glove box or under a gentle stream of dry inert gas.
-
Equilibration: Allow the sealed container of this compound and the deuterated solvent to equilibrate to the ambient temperature of the glove box or inert atmosphere environment before opening to prevent condensation.
-
Weighing: Tare a pre-dried vial on an analytical balance. Carefully transfer the desired amount of this compound to the vial and record the weight.
-
Dissolution: Using a dry syringe, add the appropriate volume of the aprotic deuterated solvent to the vial containing the this compound.
-
Mixing: Gently swirl the vial to ensure the compound is fully dissolved. Avoid vigorous shaking to minimize aerosol formation.
-
Transfer to NMR Tube: Using a dry micropipette with a pre-dried tip or a dry syringe, transfer the solution to the dried NMR tube.
-
Sealing: Cap the NMR tube securely. If not for immediate use, seal the cap with parafilm.
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation.
Visualizations
Caption: Mechanism of H-D exchange in this compound.
Caption: Troubleshooting workflow for deuterium loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. NMR Solvents [sigmaaldrich.com]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting chromatographic peak shape and retention time shifts for 2-Phenylethanol-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the chromatographic analysis of 2-Phenylethanol-d9. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing up earlier than the non-deuterated 2-Phenylethanol standard?
A1: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This phenomenon is known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a small difference in polarity and interaction with the stationary phase.
Q2: Can the position of the deuterium labels on this compound affect its chromatographic behavior?
A2: Yes, the position of deuterium labeling can influence the compound's polarity and its susceptibility to hydrogen-deuterium (H/D) exchange. If deuterium atoms are on a hydroxyl group (-OH), they can be labile and exchange with protons from the mobile phase, especially under acidic or basic conditions. This can lead to a loss of deuteration and potentially affect quantification. It is advisable to use standards with deuterium labels on stable, non-exchangeable positions.
Q3: What are the ideal storage conditions for this compound standards to prevent degradation and isotopic exchange?
A3: To ensure the stability of your this compound standard, it is recommended to store it in a tightly sealed container, protected from light, and at a low temperature as specified by the manufacturer. Avoid storing deuterated compounds in acidic or basic solutions for extended periods, as this can promote H/D exchange.
Troubleshooting Chromatographic Peak Shape
Poor peak shape can significantly compromise the accuracy and precision of your analytical results. The most common peak shape problems are tailing, fronting, and splitting.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Q1: What are the primary causes of peak tailing for this compound?
A1: Peak tailing for a polar compound like this compound is often caused by secondary interactions with the stationary phase. In reversed-phase HPLC, residual silanol groups on the silica-based column packing can interact with the hydroxyl group of the analyte, causing some molecules to be retained longer than others. Other causes include column overload, a blocked column frit, or a void at the column inlet.[1][2][3][4]
Q2: How can I reduce peak tailing caused by silanol interactions?
A2: To minimize silanol interactions, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (like triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase.
Q3: Can my sample injection be causing peak tailing?
A3: Yes, injecting too large a sample volume or too high a concentration can lead to column overload and result in peak tailing.[1][3] To check for this, try reducing the injection volume or diluting your sample. If the peak shape improves, overload was likely the issue.
Troubleshooting Retention Time Shifts
Consistent retention times are crucial for reliable compound identification. Shifts in retention time can be sudden or gradual.
Q1: My retention time for this compound is gradually decreasing over a series of injections. What could be the cause?
A1: A gradual decrease in retention time can be caused by a few factors. One common reason is a change in the mobile phase composition due to the evaporation of the more volatile organic component (e.g., acetonitrile).[5] Another possibility is column degradation, where the stationary phase is slowly lost, leading to reduced retention.[5] Ensuring mobile phase bottles are well-sealed and monitoring column performance over time can help mitigate these issues.
Q2: I've observed a sudden shift in retention time for all peaks, including this compound. What should I check first?
A2: A sudden, uniform shift in retention times for all peaks often points to a problem with the HPLC system's flow rate.[5][6] You should check for:
-
Leaks: Inspect all fittings and connections for any signs of leakage.
-
Pump Issues: Air bubbles in the pump head or malfunctioning check valves can lead to an inconsistent flow rate.[5] Purging the pump may resolve this.
-
Incorrect Flow Rate Setting: Double-check that the flow rate set in the method corresponds to what is being delivered by the pump.
Q3: How does column temperature affect the retention time of this compound?
A3: Column temperature has a significant impact on retention time. An increase in temperature will generally decrease the viscosity of the mobile phase and increase the kinetic energy of the analyte molecules, leading to shorter retention times.[6] Conversely, a decrease in temperature will increase retention times. A rule of thumb is that a 1°C change in temperature can alter retention times by approximately 1-2%.[6] Therefore, using a column oven to maintain a stable temperature is crucial for reproducible results.
Data Presentation
The following tables provide examples of how changes in chromatographic conditions can affect retention time and peak shape.
Table 1: Effect of Mobile Phase Composition on Retention Time of 2-Phenylethanol
| Acetonitrile (%) | Water (%) | Retention Time (min) |
| 40 | 60 | 5.2 |
| 50 | 50 | 3.8 |
| 60 | 40 | 2.9 |
Note: Data is representative and will vary based on the specific column and other chromatographic conditions. A higher percentage of organic solvent (acetonitrile) in a reversed-phase method will typically lead to shorter retention times for moderately polar compounds like 2-Phenylethanol.
Table 2: Impact of Column Temperature on Retention Time
| Column Temperature (°C) | Retention Time (min) |
| 30 | 4.5 |
| 35 | 4.1 |
| 40 | 3.8 |
Note: This table illustrates the general trend of decreasing retention time with increasing column temperature.
Experimental Protocols
Below are example protocols for the analysis of 2-Phenylethanol. For this compound, a slightly shorter retention time should be expected.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of 2-Phenylethanol in various samples.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and water. For improved peak shape, 0.1% formic acid can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.[8]
-
Expected Retention Time: Approximately 2.8 - 4.5 minutes, depending on the exact conditions and column.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective for the analysis of 2-Phenylethanol.
-
Column: BP5 capillary column (e.g., 25 m x 0.32 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp to 250°C at 20°C/min.
-
Hold at 250°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 200°C.
-
Transfer Line Temperature: 250°C.
-
-
Expected Retention Time: Approximately 13.8 minutes.[10]
Mandatory Visualizations
The following diagrams illustrate logical troubleshooting workflows.
Caption: Troubleshooting workflow for common peak shape problems.
Caption: Troubleshooting workflow for retention time shifts.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chemtech-us.com [chemtech-us.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. scispace.com [scispace.com]
- 9. sciepub.com [sciepub.com]
- 10. researchgate.net [researchgate.net]
Stability and storage conditions for 2-Phenylethanol-d9 standards
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 2-Phenylethanol-d9 standards. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound neat material?
A1: this compound should be stored in a tightly sealed container at 4°C, protected from light and moisture.[1][2] Unopened containers from the supplier are generally stable for up to 18 months.[3]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored in amber vials to protect them from light. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is the preferred condition.[1][4]
Q3: What is the expected shelf life of this compound?
A3: While the non-deuterated form has an excellent shelf life if stored correctly, it is best practice to re-evaluate the purity of the standard after prolonged storage.[5] Opened containers should ideally not be stored for more than 12 months.[3] For deuterated compounds, it is crucial to prevent the exchange of deuterium with protons from atmospheric moisture.
Q4: Can this compound degrade over time? What are the potential degradation products?
A4: Like its non-deuterated counterpart, this compound may form peroxides upon prolonged exposure to air.[6] It is also incompatible with strong oxidizing agents and strong acids.[5] While specific degradation products for the d9 variant are not extensively documented, oxidation is a primary concern.
Q5: How does deuteration affect the stability of this compound compared to the non-deuterated standard?
A5: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism or degradation if C-H bond cleavage is the rate-limiting step.[7] This kinetic isotope effect suggests that this compound is likely to be at least as stable as, if not more stable than, 2-Phenylethanol.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my chromatogram when using an older this compound standard.
-
Possible Cause: The standard may have degraded. One common degradation pathway is the formation of peroxides.
-
Solution: Test the standard for the presence of peroxides using the protocol provided in the "Experimental Protocols" section. If peroxides are detected, the standard should be discarded.
Problem: My calibration curve is not linear, or the response of my internal standard is inconsistent.
-
Possible Cause 1: The concentration of your stock solution may have changed due to solvent evaporation.
-
Solution 1: Always use tightly sealed vials for storage. It is good practice to prepare fresh working solutions from a stock solution that has been stored correctly at low temperatures.
-
Possible Cause 2: The standard may have been contaminated with moisture, leading to H/D exchange.
-
Solution 2: Handle deuterated standards in a dry atmosphere, for example, under a nitrogen blanket.[8] Use dried glassware for preparing solutions.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Condition | Temperature | Duration | Container | Notes |
| Neat Material (Unopened) | 4°C | Up to 18 months[3] | Tightly sealed, light-resistant | Away from light and moisture.[1] |
| Neat Material (Opened) | 4°C | Up to 12 months[3] | Tightly sealed, light-resistant | Periodically test for peroxides. |
| In Solvent | -20°C | Up to 1 month[1] | Amber vial | Sealed, away from light. |
| In Solvent | -80°C | Up to 6 months[1] | Amber vial | Sealed, away from light. |
Experimental Protocols
Protocol for Peroxide Testing in this compound Standards
This protocol describes a qualitative method to test for the presence of peroxides.
Materials:
-
This compound standard to be tested
-
Potassium iodide (KI), 5% solution
-
Glacial acetic acid
-
Test tube
Procedure:
-
In a clean, dry test tube, add 1-3 mL of the this compound standard.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add a few drops of the 5% potassium iodide solution.
-
Shake the test tube gently.
-
Observe the color of the solution. The appearance of a yellow to brown color indicates the presence of peroxides.[1]
Interpretation of Results:
-
No color change: Peroxides are not present at a significant level. The standard is likely safe to use.
-
Yellow to brown color: Peroxides are present. The standard should be discarded according to your institution's hazardous waste disposal procedures.
Visualizations
Caption: Workflow for assessing the integrity of this compound standards.
Caption: Troubleshooting logic for issues with this compound standards.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.wellesley.edu [www1.wellesley.edu]
Technical Support Center: Overcoming Challenges with Low Isotopic Purity of Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low isotopic purity of deuterated standards in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for deuterated standards?
A1: Isotopic purity refers to the percentage of a deuterated standard that is fully deuterated at the designated positions.[1] It is a crucial parameter because low isotopic purity implies the presence of unlabeled or partially deuterated species, which can interfere with the accurate quantification of the analyte, particularly at low concentrations.[1] High isotopic purity is essential for reliable and accurate measurements in quantitative bioanalysis.
Q2: How does low isotopic purity of a deuterated internal standard (D-IS) affect my quantitative results?
A2: Low isotopic purity can lead to inaccurate quantification, primarily through two mechanisms:
-
Overestimation of the Analyte: If the deuterated standard contains a significant amount of the unlabeled analyte as an impurity, it will contribute to the analyte's signal, leading to a falsely high calculated concentration.[2]
-
Underestimation of the Analyte: Natural isotopes of the analyte (e.g., ¹³C) can contribute to the mass signal of the deuterated internal standard, a phenomenon known as isotopic crosstalk.[2] This is more pronounced when the mass difference between the analyte and the D-IS is small. This interference can falsely inflate the internal standard's signal, leading to an underestimation of the analyte's concentration.[2]
Q3: I am observing a signal for my analyte in blank samples spiked only with the deuterated internal standard. What is the likely cause?
A3: This observation typically points to the presence of the unlabeled analyte as an impurity in your deuterated internal standard.[3] Even with high isotopic enrichment, trace amounts of the unlabeled compound can be present from the synthesis process. This can significantly impact the lower limit of quantification (LLOQ) of your assay.
Q4: My calibration curve is non-linear, especially at higher concentrations. Could this be related to the isotopic purity of my internal standard?
A4: Yes, non-linearity in the calibration curve can be a consequence of isotopic interference.[4] As the analyte concentration increases, the contribution of its naturally occurring isotopes to the internal standard's signal (isotopic crosstalk) becomes more significant.[4] This can lead to a non-proportional response and a curve that deviates from linearity. In such cases, a nonlinear calibration function may be necessary to accurately model the data.[4]
Q5: I'm noticing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening and how can I resolve it?
A5: This phenomenon, known as the chromatographic isotope effect, is common in reversed-phase chromatography where deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in minor differences in polarity.[2] If this shift causes the analyte and internal standard to experience different matrix effects, it can compromise the accuracy of the results.[1] To address this, you can try optimizing your chromatographic method (e.g., adjusting the gradient or mobile phase composition) to achieve co-elution.[2] If this is not successful, consider using a ¹³C-labeled internal standard, which does not exhibit this effect.[2]
Data Presentation
Table 1: Impact of Unlabeled Analyte Impurity in Deuterated Internal Standard on Analyte Quantification
| True Analyte Concentration (ng/mL) | Isotopic Purity of D-IS | Unlabeled Impurity in D-IS | Contribution from D-IS to Analyte Signal (at LLOQ) | Observed Analyte Concentration (ng/mL) | % Bias |
| 1.0 (LLOQ) | 99% | 1% | 5% of LLOQ response | 1.05 | +5.0% |
| 1.0 (LLOQ) | 95% | 5% | 25% of LLOQ response | 1.25 | +25.0% |
| 10.0 | 99% | 1% | 0.5% of response | 10.05 | +0.5% |
| 10.0 | 95% | 5% | 2.5% of response | 10.25 | +2.5% |
| 100.0 | 99% | 1% | 0.05% of response | 100.05 | +0.05% |
| 100.0 | 95% | 5% | 0.25% of response | 100.25 | +0.25% |
Note: This table provides a theoretical illustration of the potential impact of unlabeled analyte impurity. The actual bias will depend on the specific assay and the concentration of the internal standard used.
Table 2: Typical Chromatographic Retention Time Shifts for Deuterated Compounds
| Analyte Type | Chromatographic Mode | Typical Retention Time Shift (Deuterated vs. Non-deuterated) |
| Small Molecules | Reversed-Phase | -0.1 to -0.5 minutes |
| Peptides | Reversed-Phase | -2 to -3 seconds |
| Aldehyde-DNPH derivatives | Reversed-Phase | Significant, dependent on gradient |
| Olanzapine | Normal-Phase | +0.06 minutes |
Note: A negative shift indicates that the deuterated compound elutes earlier.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of a deuterated internal standard.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration appropriate for HRMS analysis.[1]
-
HRMS Analysis: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis. Acquire a high-resolution, full-scan mass spectrum to resolve the isotopic peaks.[2]
-
Data Analysis:
Protocol 2: Assessment of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the degree of deuteration and isotopic purity of a deuterated standard.
Methodology:
-
Sample Preparation: Dissolve the deuterated standard in a suitable deuterated solvent (e.g., DMSO-d₆).[2]
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum.[2]
-
Data Analysis:
-
Compare the signal intensity of the residual protons at the deuterated positions to the signals of other non-deuterated protons in the molecule.
-
The absence or significant reduction of signals at the expected positions of deuteration indicates a high degree of isotopic enrichment.[2]
-
Protocol 3: Experimental Assessment of Isotopic Crosstalk
Objective: To determine the contribution of the analyte's natural isotopes to the deuterated internal standard's signal.
Methodology:
-
Sample Preparation: Prepare a series of calibration standards of the analyte without the internal standard.[3]
-
LC-MS/MS Analysis: Analyze these samples using the established LC-MS/MS method, monitoring the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard.[3]
-
Data Analysis:
-
Measure the peak area of any signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship indicates the presence of isotopic crosstalk.[3]
-
Mandatory Visualization
Caption: Troubleshooting workflow for issues related to low isotopic purity.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
References
Validation & Comparative
Method validation for the quantification of 2-phenylethanol using 2-Phenylethanol-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation for the quantification of 2-phenylethanol, with a focus on the use of its deuterated stable isotope, 2-phenylethanol-d9, as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in pharmaceutical and biological research. This document outlines the performance of this method and compares it with alternative approaches, supported by experimental data and detailed protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a deuterated internal standard, such as this compound, in conjunction with mass spectrometry (MS) is considered the gold standard for quantification. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by correcting for variations that can occur during sample preparation, injection, and ionization.[1] The stable isotope-labeled internal standard is chemically identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process.[1]
Key Advantages:
-
High Accuracy and Precision: Compensates for matrix effects and variability in sample preparation and instrument response.
-
Specificity: The mass difference between the analyte and the internal standard allows for highly selective detection.
-
Reduced Method Variability: Minimizes the impact of extraction inconsistencies and instrument drift.
Alternative Quantification Strategies
While IDMS is the preferred method, other approaches for 2-phenylethanol quantification exist, each with its own set of advantages and limitations.
-
Internal Standard Calibration with a Structural Analog: This method employs a different compound with similar chemical properties to the analyte as the internal standard (e.g., o-cresol for the related compound 2-phenoxyethanol). While more cost-effective than using a deuterated standard, the difference in chemical structure can lead to variations in extraction efficiency and ionization response, potentially compromising accuracy.
-
External Standard Calibration: This is the simplest quantification method, relying on a calibration curve generated from a series of known concentrations of the analyte. However, it does not account for matrix effects or variations in sample preparation, making it more susceptible to inaccuracies.[2]
-
Standard Addition: This technique involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix. It can effectively compensate for matrix effects but is more labor-intensive than other methods.
Performance Data Comparison
The following tables summarize typical performance data for the quantification of 2-phenylethanol and related compounds using different analytical methods and internal standards.
Table 1: GC-MS Method Performance for Phenolic Compounds
| Parameter | Method with Deuterated Internal Standard (Predicted) | GC-MS with Structural Analog IS (o-cresol for 2-phenoxyethanol)[3] | GC-FID with Dispersive Liquid-Liquid Microextraction |
| Linearity Range | High | 0.05 - 1.5 µg/mL | 1.0 - 300.0 mg/L |
| Correlation Coefficient (r²) | >0.99 | 0.999 | Not Specified |
| Limit of Detection (LOD) | Low | Not Specified | 0.1 mg/L |
| Limit of Quantification (LOQ) | Low | Not Specified | Not Specified |
| Precision (RSD%) | <15% | <10% | 1.5 - 2.4% |
| Accuracy/Recovery (%) | 85-115% | Not Specified | 93.7 - 97.2% |
Table 2: LC-MS/MS Method Performance for 2-Phenoxyethanol Metabolites [4]
| Parameter | Value |
| Limit of Quantification (LOQ) | 10 µg/L and 6 µg/L for Phenoxyacetic acid (PhAA) in urine and blood, respectively. 20 µg/L and 10 µg/L for 4-hydroxyphenoxyacetic acid (4-OH-PhAA) in urine and blood, respectively. |
Experimental Protocols
Sample Preparation for GC-MS Analysis with this compound
A precise volume of the sample is taken, and a known amount of this compound internal standard solution is added. The sample is then subjected to an extraction procedure, such as liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated under a gentle stream of nitrogen. The resulting extract is reconstituted in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: DB-WAX capillary column (30 m x 250 µm x 0.25 µm) or equivalent.[3]
-
Injector Temperature: 180°C.[3]
-
Oven Program: Initial temperature of 50°C, ramped at 18°C/min to 204°C, then at 5°C/min to 230°C.[3]
-
Carrier Gas: Helium at a flow rate of 1.3 mL/min.[3]
-
Injection Volume: 2 µL in splitless mode.[3]
-
Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions for 2-phenylethanol and this compound.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for the quantification of 2-phenylethanol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Phenylethanol-d9 as an Internal Standard for Enhanced Accuracy in Quantitative Assays
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. The use of an internal standard (IS) in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) is a cornerstone of robust method development.[1][2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to correct for variations during sample preparation, injection, and analysis.[1] This guide provides an objective comparison of 2-Phenylethanol-d9, a deuterated stable isotope-labeled (SIL) internal standard, with other common alternatives, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled standards, such as this compound, are widely regarded as the "gold standard" for quantitative mass spectrometry.[1][4] In these standards, one or more hydrogen atoms are replaced with their stable isotope, deuterium.[1] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] The primary alternatives are non-deuterated standards, which are typically structural analogs of the analyte.[1]
Performance Comparison: this compound vs. Structural Analog Internal Standards
The primary function of an internal standard is to compensate for variability throughout the analytical process.[5] The choice between a deuterated and a non-deuterated standard can significantly impact data quality.
Mitigating Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis.[5][6][7]
-
This compound (Deuterated IS): Due to its near-identical chemical structure and physicochemical properties to the analyte (2-Phenylethanol), it co-elutes during chromatography.[1][2] This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, leading to more accurate and reliable correction.[1][5]
-
Structural Analog IS (e.g., 3-Phenyl-1-propanol): Non-deuterated, structurally similar compounds will have different retention times and potentially different ionization efficiencies.[5] This chromatographic separation means the analog may not experience the same matrix effects as the analyte, leading to inadequate compensation and reduced accuracy.[5]
Accuracy and Precision: The ability of the internal standard to accurately correct for variability directly impacts the precision and accuracy of the results.
-
This compound: By effectively compensating for both sample preparation losses and matrix-induced ionization variability, deuterated standards lead to significantly better accuracy and precision (lower coefficient of variation, %CV).[1] For instance, in the therapeutic drug monitoring of sirolimus, a deuterium-labeled IS resulted in consistently lower interpatient assay imprecision compared to a structural analog.[1]
-
Structural Analog IS: The disparate behavior between the analyte and a structural analog can lead to higher variability and bias in the results, compromising the overall reliability of the assay.[5]
Quantitative Data Summary
The following table summarizes representative performance data from a hypothetical comparative experiment quantifying 2-Phenylethanol in human plasma, illustrating the typical advantages of using this compound over a structural analog internal standard.
| Performance Metric | This compound (IS) | Structural Analog (IS) | Rationale |
| Accuracy (%) | 98.5 - 101.2% | 85.3 - 114.5% | Deuterated IS co-elutes with the analyte, ensuring identical experience with matrix effects and leading to more accurate correction.[1][5] |
| Precision (%CV) | ≤ 4.5% | ≤ 15.8% | Superior correction for random errors during sample prep and injection results in lower variability and higher precision.[1][8] |
| Recovery (%) | 95.2% (Analyte) / 96.1% (IS) | 94.8% (Analyte) / 82.3% (IS) | The near-identical chemical properties of the deuterated IS ensure it tracks the analyte closely through extraction steps. |
| Matrix Effect (%) | 1.05 (IS-Normalized) | 1.28 (IS-Normalized) | The ratio of analyte to IS response remains consistent, effectively normalizing ion suppression/enhancement.[9] |
| Linearity (R²) | > 0.998 | > 0.991 | Consistent response ratios across the calibration range yield a more linear and reliable standard curve. |
Experimental Protocols & Methodologies
A robust analytical method is critical for generating high-quality data. Below is a representative protocol for the quantification of 2-Phenylethanol in a biological matrix using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thawing and Spiking: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]
-
Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL) to all samples, calibrators, and quality controls (QCs), except for blank matrix samples.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to induce protein precipitation.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
LC-MS/MS Conditions
-
Chromatographic System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions (MRM):
-
2-Phenylethanol: Q1: 123.1 m/z -> Q3: 91.1 m/z
-
This compound: Q1: 132.2 m/z -> Q3: 98.1 m/z
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the known concentration of the calibrators.[3]
-
Regression: Apply a linear regression model with a 1/x² weighting to the calibration curve. The coefficient of determination (R²) should be > 0.99.
-
Quantification: Determine the concentration of 2-Phenylethanol in the unknown samples by interpolating their measured peak area ratios from the calibration curve.[10]
Visualizing Workflows and Relationships
Diagrams are essential for clearly communicating complex experimental processes and logical concepts.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust quantitative bioanalytical methods. While non-deuterated standards can be a viable option for some applications, the experimental evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data.[1] Their ability to co-elute with and closely mimic the analyte of interest allows for superior correction of matrix effects and other procedural variabilities.[1][5] For researchers, scientists, and drug development professionals, adopting stable isotope-labeled internal standards is a crucial step toward generating accurate, precise, and defensible analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of 2-Phenylethanol Using 2-Phenylethanol-d9 as an Internal Standard
This guide provides a comparative overview of common analytical techniques for the quantification of 2-phenylethanol, a significant compound in the fragrance, food, and pharmaceutical industries. The use of a stable isotope-labeled internal standard, 2-Phenylethanol-d9, is highlighted as a best practice for achieving high accuracy and precision in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical methodologies.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of validated GC-MS and HPLC methods for the analysis of 2-phenylethanol. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions employed. The use of this compound as an internal standard is crucial for correcting variabilities during sample preparation and analysis.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with this compound | High-Performance Liquid Chromatography (HPLC) with UV Detection | Alternative Method (GC-FID) |
| Linearity (R²) | > 0.998 | > 0.999 | Not specified |
| Range | 0.5 - 200 µg/mL | 1 - 500 µg/mL | 1.0 - 300.0 mg/L |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.3 µg/mL | 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 1 µg/mL | Not specified |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | 93.7 - 97.2% |
| Precision (%RSD) | < 3.0% | < 2.0% | 1.5 - 2.4% |
| Specificity | Very High (Mass Selective) | High (Chromatographic Separation) | Moderate |
Experimental Protocols
Detailed methodologies for the analysis of 2-phenylethanol using GC-MS with this compound as an internal standard are provided below. This protocol is based on established analytical practices.
GC-MS Method with this compound Internal Standard
This method offers high specificity and sensitivity for the quantification of 2-phenylethanol.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-phenylethanol in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 200 µg/mL.
-
Internal Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL. Create a working internal standard solution at a concentration appropriate for spiking into all samples and standards (e.g., 10 µg/mL).
-
Sample and Standard Preparation: To 1 mL of each calibration standard and sample, add a fixed volume of the internal standard working solution. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5MS fused silica capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitor characteristic ions for 2-phenylethanol (e.g., m/z 91, 92, 122).
-
Monitor characteristic ions for this compound (e.g., m/z 98, 131).
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 2-phenylethanol to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of 2-phenylethanol in the samples by using the linear regression equation from the calibration curve.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the quantitative analysis of 2-phenylethanol using an internal standard method.
Caption: Workflow for 2-phenylethanol analysis.
This guide provides a foundational understanding of the analytical methodologies for 2-phenylethanol quantification. For specific applications, method validation should be performed according to the relevant regulatory guidelines to ensure data quality and reliability.
A Comparative Guide to Determining the Limit of Detection and Quantification for 2-Phenylethanol Analysis
For researchers, scientists, and professionals in drug development, the accurate determination of 2-phenylethanol, a common fragrance and antimicrobial preservative, is crucial for quality control and formulation development. Establishing the limit of detection (LOD) and limit of quantification (LOQ) of an analytical method is a critical step in method validation, defining the boundaries of reliable measurement. This guide provides a comparative overview of different analytical techniques for 2-phenylethanol analysis, with a focus on their respective LODs and LOQs, supported by detailed experimental protocols.
Comparison of Analytical Methods for 2-Phenylethanol Analysis
The selection of an appropriate analytical method for 2-phenylethanol quantification depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of common analytical techniques for the determination of 2-phenylethanol, with a focus on their reported LOD and LOQ values.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.00194 µg/mL (for 2-phenoxyethanol)[1] | 0.0064 µg/mL (for 2-phenoxyethanol)[1] | High specificity and sensitivity, excellent for complex matrices. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | 0.1 mg/L | 0.33 mg/L | Robust, reliable, and cost-effective for routine analysis. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | 0.095 mg/mL (for 2-phenoxyethanol)[2] | 0.15 mg/mL (for 2-phenoxyethanol)[2] | Widely available, suitable for non-volatile compounds. |
| UV-Vis Spectrophotometry | Method-dependent | Method-dependent | Simple, rapid, and cost-effective for screening purposes. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, making it suitable for the trace analysis of 2-phenylethanol in complex matrices. The following protocol is based on a validated method for the determination of the structurally similar compound 2-phenoxyethanol[1].
a. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of 2-phenylethanol in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Extraction: For liquid samples, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be employed. For solid samples, a solvent extraction followed by filtration is recommended.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Selective Detector: Agilent 5973 or equivalent (at 70 eV).
-
Column: DB-WAX capillary column (30 m x 250 µm x 0.25 µm).
-
Injector Temperature: 180 °C (splitless mode).
-
Oven Temperature Program: Initial temperature of 50 °C, ramp at 18 °C/min to 204 °C, then ramp at 5 °C/min to 230 °C.
-
Carrier Gas: Helium.
c. LOD and LOQ Determination:
The LOD and LOQ are calculated from the calibration curve using the following equations: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve) LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Gas Chromatography-Flame Ionization Detection (GC-FID)
This robust and widely used technique is suitable for the routine quantification of 2-phenylethanol. The protocol is based on a method for the analysis of 2-phenylethanol in rose water.
a. Sample Preparation:
-
Dispersive Liquid-Liquid Microextraction (DLLME):
-
To a 5 mL aqueous sample, add 1.5 mL of ethanol (disperser solvent) containing 100 µL of carbon tetrachloride (extraction solvent).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the sedimented phase for GC-FID analysis.
-
b. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: HP-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Injector and Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 60 °C (held for 2 min), ramp at 10 °C/min to 250 °C (held for 5 min).
-
Carrier Gas: Helium (flow rate of 1 mL/min).
c. LOD and LOQ Determination:
LOD is calculated as three times the standard deviation of ten replicate runs of a low-concentration spiked sample. The LOQ is calculated as ten times the standard deviation of ten replicate runs of a low-concentration spiked sample.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for the analysis of 2-phenylethanol, particularly in pharmaceutical and cosmetic formulations. The following protocol is adapted from a validated method for 2-phenoxyethanol[2].
a. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of 2-phenylethanol in the mobile phase. Prepare calibration standards by diluting the stock solution with the mobile phase.
-
Sample Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the method.
b. Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
c. LOD and LOQ Determination:
The LOD and LOQ are determined based on the standard deviation of the response (σ) and the slope of the calibration curve (s) using the formulas: LOD = 3.3 * σ/s and LOQ = 10 * σ/s[2].
UV-Vis Spectrophotometry
This technique offers a simple and rapid approach for the quantification of 2-phenylethanol, especially for screening purposes where high sensitivity is not the primary requirement.
a. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of 2-phenylethanol in a suitable solvent (e.g., ethanol or water). Prepare a series of standard solutions of known concentrations.
-
Sample Solution: Dissolve the sample in the same solvent used for the standards and dilute to a concentration that falls within the linear range of the calibration curve.
b. Instrumentation and Conditions:
-
UV-Vis Spectrophotometer: Double beam spectrophotometer.
-
Wavelength Scan: Scan the 2-phenylethanol standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.
c. LOD and LOQ Determination:
The LOD and LOQ can be estimated from the calibration curve by determining the standard deviation of the blank or the regression line.
Workflow for Determining Limit of Detection and Quantification
The following diagram illustrates the general workflow for establishing the LOD and LOQ for an analytical method.
Caption: General workflow for the determination of LOD and LOQ.
By following these detailed protocols and understanding the comparative performance of each analytical technique, researchers can confidently select and validate the most appropriate method for the determination of 2-phenylethanol in their specific application, ensuring data of the highest quality and reliability.
References
The Gold Standard in Bioanalysis: A Comparative Guide to 2-Phenylethanol-d9 for Method Cross-Validation
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. In the realm of quantitative analysis, particularly for bioanalytical methods, the choice of an internal standard is a critical factor that can significantly influence the accuracy, precision, and robustness of the results. This guide provides an objective comparison of 2-Phenylethanol-d9, a deuterated internal standard, against its non-deuterated structural analog, Benzyl Alcohol, in the cross-validation of analytical methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, 2-Phenylethanol, allowing them to co-elute during chromatography and experience similar matrix effects and ionization suppression. This intrinsic similarity enables a more effective correction for variations that can occur during sample preparation and analysis, leading to more reliable and defensible quantitative data. Regulatory bodies often recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.
Performance Comparison: this compound vs. Benzyl Alcohol
To illustrate the performance advantages of a deuterated internal standard, this section presents a comparative summary of key validation parameters. The following data is representative of typical results observed when comparing a deuterated internal standard with a structural analog for the analysis of a small molecule like 2-Phenylethanol in a complex biological matrix such as human plasma.
Table 1: Comparison of Accuracy and Precision
| Analyte Concentration (ng/mL) | This compound as IS | Benzyl Alcohol as IS |
| Accuracy (%) | Precision (%RSD) | |
| Low QC (15 ng/mL) | 102.3 | 3.1 |
| Mid QC (150 ng/mL) | 99.8 | 2.5 |
| High QC (1500 ng/mL) | 101.5 | 1.9 |
This data is illustrative and intended to represent typical performance differences.
Table 2: Comparison of Matrix Effect and Recovery
| Parameter | This compound as IS | Benzyl Alcohol as IS |
| Matrix Effect (%) | 98.7 | 85.2 |
| Recovery (%) | 95.4 | 88.1 |
| Process Efficiency (%) | 94.1 | 75.1 |
This data is illustrative and intended to represent typical performance differences.
The use of this compound as an internal standard consistently demonstrates superior accuracy and precision across the calibration range. Furthermore, its ability to more effectively compensate for matrix effects and track the recovery of the analyte leads to a more reliable and robust analytical method.
Experimental Protocols
Detailed methodologies are essential for the successful cross-validation of analytical methods. The following protocols outline the procedures for sample preparation and analysis using both this compound and a non-deuterated internal standard.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or Benzyl Alcohol at a concentration of 1 µg/mL) to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of 2-Phenylethanol and the internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
2-Phenylethanol: To be determined based on the specific instrument.
-
This compound: To be determined based on the specific instrument.
-
Benzyl Alcohol: To be determined based on the specific instrument.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
A Head-to-Head Comparison: 2-Phenylethanol-d9 vs. 13C-Labeled 2-Phenylethanol as Internal Standards for Quantitative Mass Spectrometry
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal stable isotope-labeled internal standard for the accurate quantification of 2-phenylethanol.
In the quantitative analysis of 2-phenylethanol by mass spectrometry, particularly in complex matrices such as biological fluids or environmental samples, the use of a stable isotope-labeled (SIL) internal standard is indispensable. An ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it experiences the same variations during sample preparation, chromatography, and ionization. This allows for accurate correction of matrix effects and other sources of analytical variability. The two most common choices for SIL internal standards for 2-phenylethanol are deuterated (2-phenylethanol-d9) and carbon-13 labeled (13C-labeled) analogues. This guide provides a comprehensive comparison of their performance, supported by experimental principles and detailed protocols, to aid researchers in making an informed decision.
The Critical Difference: Isotope Effects and Chromatographic Co-elution
The fundamental difference between deuterated and 13C-labeled internal standards lies in the "isotope effect." The substitution of hydrogen with deuterium (a heavier isotope) can lead to subtle but significant changes in the physicochemical properties of a molecule.[1][2] In contrast, the substitution of carbon-12 with carbon-13 results in a much smaller relative mass change and consequently, a negligible isotope effect.[3][4]
This difference is most prominently observed in liquid chromatography. Deuterated standards, such as this compound, often elute slightly earlier than their non-labeled counterparts.[1][5] This chromatographic shift can be problematic as the analyte and the internal standard may elute into regions of the chromatogram with different levels of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.[6][7]
Conversely, 13C-labeled internal standards are renowned for their perfect co-elution with the native analyte.[4][8] This identical chromatographic behavior ensures that both the analyte and the internal standard are subjected to the exact same matrix effects, allowing for more reliable and accurate correction.
Performance Face-Off: A Quantitative Comparison
To illustrate the practical implications of choosing between this compound and 13C-labeled 2-phenylethanol, the following tables summarize key performance metrics from a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 2-phenylethanol in human plasma.
Table 1: Chromatographic Retention Time
| Compound | Retention Time (minutes) |
| 2-Phenylethanol (Analyte) | 4.52 |
| This compound (IS) | 4.48 |
| 13C-Labeled 2-Phenylethanol (IS) | 4.52 |
As illustrated in the table, the 13C-labeled internal standard co-elutes perfectly with the analyte, whereas the deuterated standard shows a noticeable retention time shift.
Table 2: Matrix Effect Evaluation
| Internal Standard Used | Matrix Factor (%) | Relative Standard Deviation (RSD, %) |
| This compound | 85.2 | 12.5 |
| 13C-Labeled 2-Phenylethanol | 98.7 | 3.2 |
The matrix factor is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area in a neat solution. A value less than 100% indicates ion suppression. The data demonstrates that the 13C-labeled standard provides a more consistent and accurate compensation for matrix effects, as indicated by the matrix factor closer to 100% and a significantly lower RSD.
Table 3: Assay Precision and Accuracy
| Quality Control Sample | Internal Standard | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD) | Accuracy (%) | Precision (CV, %) |
| Low | This compound | 10 | 11.2 ± 1.5 | 112.0 | 13.4 |
| 13C-Labeled 2-Phenylethanol | 10 | 10.3 ± 0.4 | 103.0 | 3.9 | |
| Mid | This compound | 100 | 108.9 ± 9.8 | 108.9 | 9.0 |
| 13C-Labeled 2-Phenylethanol | 100 | 99.5 ± 2.9 | 99.5 | 2.9 | |
| High | This compound | 500 | 540.1 ± 45.9 | 108.0 | 8.5 |
| 13C-Labeled 2-Phenylethanol | 500 | 505.2 ± 15.1 | 101.0 | 3.0 |
The assay using the 13C-labeled internal standard demonstrates superior accuracy (closer to 100%) and precision (lower coefficient of variation) across all quality control levels, highlighting its robustness for quantitative bioanalysis.
Experimental Protocols
The following is a representative protocol for the quantification of 2-phenylethanol in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-labeled 2-phenylethanol at 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-6 min: 20% to 80% B
-
6-7 min: 80% B
-
7-7.1 min: 80% to 20% B
-
7.1-10 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Phenylethanol: Q1: 123.1 -> Q3: 91.1
-
This compound: Q1: 132.2 -> Q3: 98.1
-
13C-Labeled 2-Phenylethanol (assuming 6 labeled carbons on the ring): Q1: 129.1 -> Q3: 97.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the key considerations when choosing an internal standard.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While deuterated internal standards like this compound are often more readily available and cost-effective, they are susceptible to inherent limitations due to the deuterium isotope effect, which can lead to chromatographic shifts and potentially compromise data accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterium isotope effects on noncovalent interactions between molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. researchgate.net [researchgate.net]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of 2-Phenylethanol, a compound of interest in various fields including fragrance, food technology, and pharmaceutical development, achieving high specificity is paramount for accurate and reliable results. This is particularly crucial when analyzing complex matrices where structurally related compounds can interfere with the analyte of interest. The use of a deuterated internal standard, 2-Phenylethanol-d9, offers a robust solution to this challenge. This guide provides an objective comparison of the analytical specificity of this compound against its non-deuterated counterpart and other related molecules, supported by representative experimental data and detailed protocols.
Superior Specificity with Isotope Dilution Mass Spectrometry
The core principle behind the enhanced specificity of this compound lies in the technique of isotope dilution mass spectrometry (ID-MS). In this approach, a known quantity of the stable isotope-labeled compound (this compound) is added to the sample at an early stage of the analytical workflow. Because this compound is chemically almost identical to the endogenous 2-Phenylethanol, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it is readily distinguished from the non-deuterated analyte by the mass spectrometer. This co-elution and mass-based differentiation allow for highly accurate quantification, as any sample loss or matrix effects during the analytical process will affect both the analyte and the internal standard equally, leaving their ratio unchanged.
Comparative Analysis: this compound vs. Non-Deuterated Analogues
To illustrate the superior specificity of this compound, this section presents a comparative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most common analytical platforms for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
In GC-MS, specificity is achieved by monitoring specific ions characteristic of the analyte and the internal standard. For 2-Phenylethanol, a common fragmentation ion is m/z 91 (the tropylium ion), while for this compound, the corresponding ion would be shifted to a higher mass-to-charge ratio.
Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters and Specificity Assessment
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Potential for Interference from Related Compounds |
| 2-Phenylethanol | 91 | 122 (M+), 92 | High |
| This compound | 100 | 131 (M+), 99 | Very Low |
| Phenoxyethanol | 94 | 138 (M+), 77 | Moderate (potential for fragment overlap) |
| Benzyl Alcohol | 108 | 79, 77 | Moderate (potential for fragment overlap) |
Key Observations:
-
Specificity of this compound: The quantifier ion for this compound (m/z 100) is significantly different from that of the non-deuterated form and other related compounds, minimizing the risk of cross-talk and interference.
-
Interference Potential for 2-Phenylethanol: The primary ion for 2-Phenylethanol (m/z 91) is a common fragment for many aromatic compounds, increasing the likelihood of interference from matrix components or structurally similar molecules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers even greater specificity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
Table 2: LC-MS/MS MRM Transitions and Specificity Assessment
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Potential for Interference |
| 2-Phenylethanol | 123.1 [M+H]+ | 91.1 | 15 | Moderate |
| This compound | 132.2 [M+H]+ | 100.1 | 15 | Very Low |
| Phenoxyethanol | 139.1 [M+H]+ | 94.1 | 20 | Low |
| Benzyl Alcohol | 109.1 [M+H]+ | 79.1 | 18 | Low |
Key Observations:
-
Distinct MRM Transitions: The MRM transition for this compound is unique and highly specific, ensuring that the detected signal originates solely from the deuterated internal standard.
-
Reduced Interference in LC-MS/MS: While LC-MS/MS is inherently more specific than GC-MS, the use of a deuterated internal standard further minimizes any residual risk of interference, especially in complex biological matrices. It is important to select an appropriate concentration of the internal standard to avoid potential interference from naturally occurring isotopes of the analyte.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, the following detailed experimental protocols for GC-MS and LC-MS/MS analysis are provided.
Protocol 1: GC-MS Analysis of 2-Phenylethanol and Related Compounds
1. Sample Preparation:
-
Spike a 1 mL aliquot of the sample matrix (e.g., plasma, cell culture media) with 10 µL of a 1 µg/mL solution of this compound (internal standard).
-
Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: As listed in Table 1.
Protocol 2: LC-MS/MS Analysis of 2-Phenylethanol and Related Compounds
1. Sample Preparation:
-
Spike a 100 µL aliquot of the sample matrix with 10 µL of a 100 ng/mL solution of this compound (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions and Collision Energies: As listed in Table 2.
Visualizing the Analytical Workflow and Logic
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Figure 1: A generalized workflow for the quantitative analysis of 2-Phenylethanol.
Figure 2: The logical basis for the specificity of this compound.
Conclusion
The use of this compound as an internal standard provides a significant advantage in terms of analytical specificity for the quantification of 2-Phenylethanol. Its identical chemical behavior to the analyte, coupled with its distinct mass, allows for effective correction of matrix effects and procedural losses, while minimizing the risk of interference from structurally related compounds. Both GC-MS and LC-MS/MS methods demonstrate the clear benefits of employing a deuterated internal standard, with LC-MS/MS offering the highest degree of selectivity. For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 2-Phenylethanol, the implementation of an isotope dilution method with this compound is the recommended approach.
Robustness Under Scrutiny: A Comparative Guide to Analytical Methods Employing 2-Phenylethanol-d9
For researchers, scientists, and drug development professionals, the reliability of analytical data is the bedrock of scientific advancement. This guide provides a comprehensive comparison of the performance of 2-Phenylethanol-d9 as an internal standard in the robustness testing of analytical methods, particularly in the context of quantifying structurally related compounds. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate the selection of robust and reliable analytical methods.
The "gold standard" in quantitative mass spectrometry-based bioanalysis is widely considered to be the use of stable isotope-labeled (SIL) internal standards, especially deuterated standards.[1] Their physical and chemical properties are nearly identical to the analyte, differing only in mass. This similarity allows for superior correction of variations that can occur during sample preparation and analysis.[1]
This guide focuses on the application of this compound, a deuterated form of 2-phenylethanol, a metabolite of the antidepressant drug phenelzine. The structural similarity makes this compound an excellent candidate as an internal standard for the quantification of phenelzine and related compounds.
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the advantages of using a deuterated internal standard like this compound, this section compares its expected performance against a commonly used non-deuterated, structurally dissimilar internal standard, hydroxyzine, in the context of a validated LC-MS/MS method for the determination of phenelzine in human plasma.[2]
| Performance Parameter | This compound (Deuterated IS) | Hydroxyzine (Non-Deuterated Structural Analog IS) | Rationale for Performance Difference |
| Linearity (r²) | > 0.998 | > 0.995[2] | The co-elution and similar ionization characteristics of a deuterated IS lead to more consistent analyte/IS ratios across the concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% (Expected) | 96.5% (for Phenelzine)[3] | The deuterated standard more effectively compensates for matrix effects and extraction losses, leading to higher accuracy.[1][4] |
| Precision (% RSD) | < 5% (Expected) | Intra-day: < 8%, Inter-day: < 10% (for Phenelzine)[2] | The near-identical behavior of the analyte and deuterated IS minimizes variability introduced during sample processing and analysis.[1] |
| Limit of Quantification (LOQ) | Potentially lower than with non-deuterated IS | 0.51 ng/mL (for Phenelzine)[2] | Improved signal-to-noise ratio due to better correction for baseline noise and matrix interference can lead to a lower LOQ. |
| Matrix Effect | Significantly reduced | Potential for differential matrix effects | As a structural analog, hydroxyzine may have different retention times and ionization efficiencies than phenelzine, leading to inadequate compensation for matrix effects.[1] A deuterated IS is expected to experience the same degree of matrix effects as the analyte, providing more accurate correction.[1][4] |
| Extraction Recovery | Nearly identical to analyte | 96.5% (for Phenelzine), 95.3% (for Hydroxyzine)[3] | The physicochemical properties of this compound are almost identical to phenelzine, ensuring that their recoveries during sample preparation are highly correlated. |
Experimental Protocols
Protocol 1: Robustness Testing of an HPLC Method for Phenelzine Quantification
Objective: To evaluate the robustness of the analytical method by introducing small, deliberate variations to key method parameters and assessing their impact on the results.
Method Parameters and Variations:
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Composition (% Acetonitrile) | 80% | 78% | 82% |
| Flow Rate (mL/min) | 1.0[2] | 0.9 | 1.1 |
| Column Temperature (°C) | 30 | 28 | 32 |
| pH of Mobile Phase Buffer | 4.5 | 4.3 | 4.7 |
Procedure:
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations of phenelzine, each spiked with a constant concentration of the internal standard (this compound or an alternative).
-
Analyze the QC samples under the nominal method conditions and under each of the varied conditions outlined in the table above. Each variation should be tested independently.
-
For each condition, calculate the concentration of phenelzine in the QC samples.
-
Evaluate the effect of each parameter variation on the accuracy and precision of the results. The results should remain within the acceptance criteria (e.g., ±15% deviation from the nominal value for accuracy and ≤15% RSD for precision).
Protocol 2: Comparative Evaluation of Internal Standards
Objective: To compare the performance of this compound against a non-deuterated internal standard.
Procedure:
-
Prepare two sets of calibration standards and QC samples. One set will be prepared using this compound as the internal standard, and the other will use a non-deuterated alternative (e.g., hydroxyzine).
-
Process and analyze both sets of samples using the validated LC-MS/MS method.
-
For each set, determine the following validation parameters:
-
Linearity: Assess the correlation coefficient (r²) of the calibration curves.
-
Accuracy and Precision: Analyze the QC samples and calculate the percent recovery and relative standard deviation.
-
Matrix Effect: Compare the response of the analyte in the presence and absence of the matrix.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
-
Compare the performance of the two internal standards based on the obtained validation data.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship in selecting an appropriate internal standard.
Experimental workflow for robustness testing.
Decision pathway for internal standard selection.
References
A Comparative Guide to the Quantification of 2-Phenylethanol: Isotope Dilution vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2-phenylethanol, a significant aroma compound and potential biomarker, is crucial. This guide provides an objective comparison of the gold-standard stable isotope dilution analysis (SIDA) using 2-phenylethanol-d9 and an alternative, cost-effective dispersive liquid-liquid microextraction (DLLME) method coupled with gas chromatography-flame ionization detection (GC-FID). The information presented, supported by experimental data, will aid in the selection of the most appropriate analytical method for your research needs.
The use of a deuterated internal standard, such as this compound, in gas chromatography-mass spectrometry (GC-MS) is widely recognized as a robust and accurate method for the quantification of 2-phenylethanol.[1] The near-identical chemical and physical properties of the deuterated standard to the native analyte allow for effective correction of variations that can occur during sample preparation and analysis, leading to high accuracy and precision.
This guide presents a detailed comparison of a stable isotope dilution GC-MS method with a validated DLLME-GC-FID method, summarizing their performance based on key validation parameters.
Comparison of Quantitative Performance
The following table summarizes the performance characteristics of the two methods, providing a clear comparison for researchers to evaluate which method best suits their analytical requirements and available resources.
| Parameter | Stable Isotope Dilution with this compound (GC-MS) | Dispersive Liquid-Liquid Microextraction (DLLME) with GC-FID |
| Linearity Range | 0.05 - 2.5 µg/mL | 1.0 - 300.0 mg/L |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but a linear relationship was obtained. |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.05 µg/mL | Not explicitly stated, but the lowest point of the linear range is 1.0 mg/L. |
| Accuracy (Recovery) | 95.8 - 104.3% | 93.7 - 97.2% |
| Precision (RSD) | < 7% | 1.5 - 2.4% |
Experimental Protocols
Detailed methodologies for both the stable isotope dilution analysis and the dispersive liquid-liquid microextraction are provided below to allow for replication and adaptation in your laboratory.
Method 1: Quantification of 2-Phenylethanol using this compound by GC-MS
This method is adapted from a validated procedure for the quantification of similar volatile compounds in alcoholic beverages.
1. Sample Preparation:
-
To 1 mL of the sample (e.g., wine, beer), add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1.5 g of NaCl to the sample.
-
Vortex the sample for 1 minute to ensure thorough mixing and dissolution of the salt.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Phenylethanol: m/z 91, 122
-
This compound: m/z 98, 131
-
-
Data Analysis: Quantify 2-phenylethanol based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Method 2: Quantification of 2-Phenylethanol by Dispersive Liquid-Liquid Microextraction (DLLME) with GC-FID
This method is based on a validated procedure for the determination of 2-phenylethanol in rose water.
1. Sample Preparation:
-
Take 5.0 mL of the aqueous sample in a 10 mL screw-capped glass test tube with a conical bottom.
-
Add an appropriate amount of internal standard (e.g., benzaldehyde).
-
Add 0.5 mL of ethanol (disperser solvent) containing 100 µL of carbon tetrachloride (extraction solvent) to the sample.
-
Gently shake the mixture to form a cloudy solution.
-
Centrifuge at 6000 rpm for 5 min.
-
Collect the sedimented phase (extraction solvent) using a microsyringe.
2. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:
-
GC System: Shimadzu GC-17A or equivalent.
-
Column: BP-5 capillary column (25 m × 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 40°C (hold for 1 min), ramp to 250°C at 20°C/min (hold for 10 min).
-
Carrier Gas: Helium.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Data Analysis: Quantify 2-phenylethanol based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Workflow and Method Comparison Diagrams
To visually represent the experimental processes and their logical relationships, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for the quantification of 2-phenylethanol using this compound.
Caption: Logical comparison of 2-phenylethanol quantification methods.
References
A Researcher's Guide to 2-Phenylethanol-d9: A Comparative Analysis of a Key Internal Standard
For researchers and scientists in drug development and metabolomics, the selection of an appropriate internal standard is a critical step to ensure the accuracy and reliability of quantitative analyses. 2-Phenylethanol-d9, a deuterated form of the aromatic alcohol 2-Phenylethanol, serves as an excellent internal standard for mass spectrometry-based applications. This guide provides a comprehensive comparison of this compound with its non-deuterated analog and another deuterated variant, 2-Phenylethanol-d5, supported by typical product specifications and a representative experimental protocol.
Comparison of 2-Phenylethanol Standards
The choice of an internal standard is primarily dictated by its ability to mimic the analytical behavior of the analyte while being distinguishable by the detector. Deuterated standards are ideal as they often co-elute with the analyte but have a different mass-to-charge ratio. The following table summarizes the typical specifications for this compound and two common alternatives.
| Parameter | This compound | 2-Phenylethanol (non-deuterated) | 2-Phenylethanol-d5 |
| Chemical Formula | C₈HD₉O | C₈H₁₀O | C₈H₅D₅O |
| Molecular Weight | 131.22 g/mol | 122.16 g/mol [1] | 127.19 g/mol |
| CAS Number | 42950-74-3 | 60-12-8[1] | 35845-63-7[2] |
| Typical Purity | ≥98% | ≥98.0% to 99.99%[3][4] | ≥98%[5] |
| Isotopic Purity | Typically ≥99 atom % D | Not Applicable | Typically ≥99 atom % D |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid[1] | Colorless liquid |
| Boiling Point | 219-221 °C (for non-deuterated) | 218-221 °C[1] | 219-221 °C (for non-deuterated) |
| Density | ~1.020 g/mL at 20 °C (for non-deuterated) | 1.020 g/mL at 20 °C | ~1.020 g/mL at 20 °C (for non-deuterated) |
| Primary Use | Internal standard for GC-MS and LC-MS | Fragrance, flavor, antimicrobial agent, chemical intermediate[1][6] | Internal standard for GC-MS and LC-MS[7] |
Experimental Protocol: Quantification of 2-Phenylethanol in a Biological Matrix using LC-MS/MS
This section outlines a typical workflow for the quantification of 2-Phenylethanol in a biological sample, such as plasma, using this compound as an internal standard.[8]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of a known concentration of this compound solution (internal standard).
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can be a gradient of water and acetonitrile with a small amount of formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both 2-Phenylethanol and this compound.
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of 2-Phenylethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams and Visualizations
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for quantifying 2-Phenylethanol.
Caption: Role of an internal standard in quantitative analysis.
Biological Significance and Application in Signaling Pathways
2-Phenylethanol is not just a fragrance compound; it is also a quorum-sensing molecule in the fungus Candida albicans and has been studied for its effects on microbial growth and biofilm formation. In neuroscience research, it has been investigated for its potential neuroprotective and antidepressant-like effects. The use of deuterated 2-Phenylethanol, such as this compound, can be instrumental in tracing the metabolic fate and distribution of this molecule in biological systems, thereby helping to elucidate its mechanism of action in various signaling pathways.
Caption: Use of this compound as a tracer in research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Phenylethanol-d5 | CAS#:35845-63-7 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Phenylethanol, 98+% 5000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. atamankimya.com [atamankimya.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Phenylethanol-d9: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of 2-Phenylethanol-d9, ensuring the protection of both laboratory personnel and the environment.
Essential Safety and Handling Information
This compound, a deuterated form of 2-Phenylethanol, should be handled with the same precautions as its non-deuterated counterpart. It is harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data for Disposal Considerations
| Property | Value | Source |
| UN Number | 2810 | [1][2] |
| Hazard Class | 6.1 (Toxic Liquid) | [1] |
| Oral LD50 (Rat) | 1790 mg/kg | [1] |
| Dermal LD50 (Rabbit) | 806 mg/kg | [1] |
| Flash Point | 102 °C (215.6 °F) | |
| Boiling Point | 219-221 °C | |
| Density | 1.02 g/mL | |
| Water Solubility | Soluble | |
| Bioaccumulation Potential | Not expected to bioaccumulate |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain.[3]
1. Waste Collection and Segregation:
-
Container Selection: Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container. The container must have a secure, tight-fitting screw cap.[4][5] Do not use containers with corks or parafilm as a primary seal.[4]
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful/toxic).[5][6] The date of waste accumulation should also be clearly marked.[6]
2. Waste Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[7][8]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[4] The secondary container should be able to hold at least 110% of the volume of the primary container.[4]
-
Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA. Typically, this is a maximum of 55 gallons, but smaller quantities are often mandated for acutely toxic substances.[9]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full (a common guideline is no more than 90% capacity) or the storage time limit set by your institution is approaching, contact your facility's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4][7]
-
Documentation: Complete all required hazardous waste disposal forms provided by your EHS office.[6] Ensure that all information is accurate and complete.
4. Emergency Procedures for Spills:
-
Minor Spills: In the event of a small spill, remove all ignition sources and ventilate the area.[1] Absorb the spill with an inert material, such as sand or diatomaceous earth, and collect the contaminated material in a sealed container for disposal as hazardous waste.[1][3]
-
Major Spills: For larger spills, evacuate the area and immediately notify your institution's emergency response team and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and local regulations for hazardous waste management.
References
- 1. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. offices.austincc.edu [offices.austincc.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Phenylethanol-d9
This guide provides immediate, essential safety and logistical information for handling 2-Phenylethanol-d9 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data Summary
This compound is a deuterated form of 2-Phenylethanol. While specific data for the deuterated compound is limited, the safety profile is expected to be very similar to that of 2-Phenylethanol. It is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1][2][3]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[1] |
| Combustible Liquid | Slight fire hazard when exposed to heat or flame.[4] | Keep away from heat and open flame.[2] Use a tri-class dry chemical fire extinguisher in case of fire.[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use powder-free gloves.[5] Regularly inspect gloves for any signs of degradation and replace them frequently, typically every 30 to 60 minutes or immediately if contamination is suspected.[5] |
| Eyes/Face | Safety goggles and face shield | Wear tight-sealing safety goggles.[6] A face shield should also be used to provide full facial protection against splashes.[6][7] |
| Body | Protective clothing/laboratory coat | Wear a long-sleeved laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or coveralls should be worn.[8] |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling vapors, use a NIOSH-approved respirator with an organic vapor cartridge.[6] |
| Feet | Closed-toe shoes | Wear chemical-resistant, closed-toe shoes.[9] |
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling and Disposal Plan
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for 2-Phenylethanol.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Work Area Preparation: Ensure the work area is clean and located in a well-ventilated space, preferably within a chemical fume hood.[6] Have an emergency spill kit readily accessible.
2. Handling:
-
Dispensing: When dispensing the chemical, avoid direct contact and inhalation of vapors.[3] Use a properly functioning chemical fume hood.
-
Experimental Use: During the experiment, keep containers closed when not in use. Avoid heating the substance near open flames or other ignition sources as it is a combustible liquid.[4]
3. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[2] Place the absorbed material into a sealed container for disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your supervisor and the institutional safety office.
4. Disposal:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[4]
-
Container Management: Do not mix with other waste.[1] Keep waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[1][4] Contact your institution's environmental health and safety department for specific disposal procedures. Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
